The table below summarizes the key physical and chemical characteristics of Tin(IV) Fluoride [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Formula | SnF₄ |
| Molar Mass | 194.70 g/mol [2] |
| Appearance | White solid [1] [2] |
| Density | 4.78 g/cm³ [1] [2] |
| Melting Point | > 700 °C (sublimes) [1] [2] |
| Crystal Structure | Tetragonal (octahedrally coordinated tin) [1] |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332) [2] |
A common laboratory synthesis method involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [1].
Detailed Synthesis Procedure [1]:
SnF₄ is a strong Lewis acid and behaves differently from the other tin(IV) halides [3] [1] [4].
[SnF₄(MeCN)₂], prepared from SnF₂ and I₂ in acetonitrile, which can then be used to generate a wide range of complexes by displacing the MeCN ligands [3] [4].[SnF₄(PMe₃)₂]) with a halide abstractor like trimethylsilyl triflate (TMSOTf) can yield rare fluorotin(IV) cations (e.g., [SnF₃(PMe₃)₂]⁺ and [SnF₂(PMe₃)₂(OTf)]⁺). These complexes are often unstable in solution and may decompose, sometimes forming tin(II) species [4].The available scientific literature does not provide a definitive solubility value for SnF₄ in standard laboratory solvents. This is likely due to its reactive nature and tendency to form solvates or undergo reactions rather than simply dissolving.
To proceed with your work, I suggest:
[SnF₄(MeCN)₂]) as a starting material [4].
| Hazard Category | Hazard Assessment / Level | Key Notes |
|---|---|---|
| Mutagenicity | High [1] | Can cause permanent changes to genetic material. |
| Skin Irritation | Very High [1] | High potential to cause severe skin irritation. |
| Acute Toxicity | Medium [1] | Moderate risk from a single, high-dose exposure. |
| Carcinogenicity | Insufficient Data [1] | Cannot be classified due to lack of studies. |
| Developmental Toxicity | Insufficient Data [1] | Cannot be classified due to lack of studies. |
| Reproductive Toxicity | Insufficient Data [1] | Cannot be classified due to lack of studies. |
| Aquatic Toxicity | Insufficient Data [1] | Environmental impact is not well-studied. |
A detailed, compound-specific experimental protocol for tetrafluorostannane is not available in the search results. However, the identified hazards imply that rigorous safety measures are necessary.
Given the very high potential for skin irritation and high mutagenicity, the following general precautions for hazardous chemicals are critically important [1]:
No specific Permissible Exposure Limit (PEL) for this compound was found. For chemicals without a specific PEL, occupational health experts generally recommend using a more protective exposure limit or applying a performance-based standard [2] [3].
The flowchart below outlines a decision-making process for evaluating and managing the hazards of this compound in a research setting.
The significant data gaps for this compound mean you should take extra steps to ensure safety:
The most common synthesis method involves a direct reaction between tin(IV) chloride and anhydrous hydrogen fluoride [1].
Table 1: Primary Synthesis Method of SnF₄
| Aspect | Specification |
|---|---|
| Primary Method | Reaction of Tin(IV) Chloride with Anhydrous HF [1] |
| Chemical Equation | SnCl₄ + 4 HF → SnF₄ + 4 HCl [1] |
| Key Consideration | Requires use of anhydrous hydrogen fluoride, a highly corrosive and hazardous material, demanding specialized equipment and strict safety protocols [1]. |
Table 2: Fundamental Properties of SnF₄
| Property | Description / Value |
|---|---|
| Chemical Formula | SnF₄ [1] |
| Molar Mass | 194.704 g/mol [1] |
| Appearance | White crystalline solid [1] |
| Melting Point | Above 700 °C (sublimes) [1] |
| Density | 4.78 g/cm³ [1] |
| Crystal Structure | Tetragonal; octahedrally coordinated tin atoms [1] |
Characterizing SnF₄, especially in complex mixtures, is challenging due to the low energy differences in techniques like X-ray Absorption Spectroscopy (XAS). Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to overcome this [2].
Table 3: Distinguishing SnF₄ from SnF₂ via Solid-State NMR
| Feature | Sn(IV) in SnF₄ | Sn(II) in SnF₂ |
|---|---|---|
| Coordination Geometry | Symmetric octahedral [2] | Asymmetric (e.g., 3 or 5-coordinate) [2] |
| ¹¹⁹Sn Chemical Shift Anisotropy (CSA) | Small (Span, Ω: 0-200 ppm) [2] | Very Large (Span, Ω: ~700-1000 ppm or more) [2] |
| ¹⁹F Isotropic Chemical Shift (δiso) | Distinctly different from SnF₂; a difference of ~100 ppm [2] | Distinctly different from SnF₄; a difference of ~100 ppm [2] |
For low-concentration or amorphous samples (e.g., SnF₂ in toothpaste), Dynamic Nuclear Polarization (DNP) enhances ¹¹⁹Sn NMR sensitivity, allowing for the quantification of Sn(II) and Sn(IV) populations by fitting the NMR spectra based on their distinct CSA parameters [2].
The following diagram illustrates the workflow for this advanced characterization technique.
Workflow for DNP-enhanced ¹¹⁹Sn NMR to characterize tin speciation.
SnF₄ serves as a versatile compound in several advanced research areas.
While data on SnF₄ is limited, the decomposition of other metal fluorides can offer insights. The following table summarizes potential decomposition types, with thermal decomposition being the most likely route for SnF₄ investigation.
| Decomposition Type | Description | General Reaction Example | Potential Relevance to SnF₄ |
|---|---|---|---|
| Thermal Decomposition [1] | A compound breaks down due to heat. Often endothermic. | ( CaCO_3(s) \xrightarrow{\Delta} CaO(s) + CO_2(g) ) | Most probable pathway. Would involve heating SnF₄ to observe products (e.g., Sn and F₂, or sub-fluorides). |
| Hydrolytic Decomposition | Reaction with water leads to breakdown. Not a classical decomposition reaction but a common instability [1]. | ( SiCl_4(l) + 2H_2O(l) \rightarrow SiO_2(s) + 4HCl(g) ) | Highly relevant for metal fluorides, which often hydrolyze in moist air, potentially producing SnO₂ and HF gas. |
To study the decomposition of tin(IV) fluoride, you would need to design experiments targeting the pathways above. Here is a summary of potential experimental methodologies.
| Investigation Focus | Experimental Protocol / Methodology | Key Measurements & Techniques |
|---|
| Thermal Stability [1] | Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): Heat a sample of SnF₄ in a controlled furnace at a steady rate (e.g., 10°C/min) from room temperature to high temperatures (e.g., 800°C) in an inert atmosphere. | Mass Loss (TGA): Measures mass changes to determine decomposition temperature and steps. Heat Flow (DSC): Identifies endothermic or exothermic events associated with decomposition. | | Kinetic Analysis [2] | Isothermal Experiments: Hold SnF₄ at constant high temperatures and measure the extent of reaction over time. Data is fitted to models (e.g., Shrinkage Core Model). | Reaction Rate Constant: Determined at different temperatures. Activation Energy: Calculated using an Arrhenius plot from rate constants. | | Product Analysis | Gas Analysis: Use Mass Spectrometry (MS) or FTIR coupled to the TGA furnace to identify gaseous products (e.g., F₂). | Gas Identification & Quantification. Solid Phase Identification: Use X-ray Diffraction (XRD) on residues to identify crystalline products (e.g., Sn, SnO₂). | | Surface & Morphology | Pre- and Post-Decomposition Characterization: Analyze samples using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-Ray Spectroscopy (EDS). | Morphological Changes (SEM): Observe cracks, sintering, or layer formation. Elemental Composition (EDS): Confirm loss of fluorine or uptake of oxygen. |
The diagram below outlines a logical workflow for a comprehensive experimental study on tin(IV) fluoride decomposition, integrating the methods mentioned above.
Experimental workflow for analyzing SnF₄ decomposition.
Based on research into analogous materials, the following factors are particularly critical:
While data for SnF₄ is missing, the hydrolysis of tin(II) fluoride (SnF₂) in concentrated aqueous solution has been studied and results in the formation of a tin(II) fluoride oxide with the formula Sn₄OF₆ [1]. The key details of this reaction and the resulting compound are summarized below.
Table 1: Reaction Summary and Product Identification
| Aspect | Details |
|---|---|
| Reactant | Tin(II) fluoride (SnF₂) |
| Reaction Condition | Hydrolysis in concentrated aqueous solution [1] |
| Product Formed | Tin(II) fluoride oxide, Sn₄OF₆ [1] |
| Product Significance | First evidence of a basic tin(II) fluoride forming from an aqueous system [1] |
Table 2: Crystalline Structure of Sn₄OF₆
| Property | Description |
|---|---|
| Crystal System | Orthorhombic [1] |
| Space Group | P2₁2₁2₁ [1] |
| Unit Cell Parameters | a = 16.088(3) Å, b = 10.681(2) Å, c = 4.940(1) Å [1] |
| Coordination Geometry | Four distinct tin sites: one tetragonal-based pyramidal, three trigonal-pyramidal [1] |
| Overall Structure | Three-dimensional polymeric network with bridging fluorine and oxygen atoms [1] |
The following diagram illustrates the synthesis path for Sn₄OF₆ and the related preparation method for SnF₄ itself:
>Synthesis pathways for Sn₄OF₆ via SnF₂ hydrolysis and for SnF₄ from SnCl₄.
The core information on the thermal behavior of tetrafluorostannane (SnF₄) is summarized in the table below.
| Property | Description/Value |
|---|---|
| General Thermal Stability | Relatively stable, but decomposes upon heating to high temperatures [1]. |
| Decomposition Onset | >150 °C [1]. |
| Decomposition Products | Tin tetrafluoride vapor (SnF₄(v)) and fluorine gas (F₂) [1]. |
| Decomposition Reaction | (\ce{SnF4 (s) ->[\Delta] SnF4 (v) + F2 (g)}) [1]. |
| Hygroscopicity | Hygroscopic (readily absorbs moisture from the air) [1]. |
| Hydrolysis Reaction | (\ce{SnF4 + 2H2O -> SnF2 + 4HF}) [1]. |
To experimentally determine the thermal stability of a compound like this compound, Thermogravimetry/Differential Thermal Analysis (TG/DTA) is a key methodology [2]. The workflow below outlines the core experimental process.
Capturing Thermal Events: This diagram shows the TG/DTA workflow for thermal stability analysis [2].
The technical specifications for a typical TG/DTA experiment are [2]:
The available data provides a starting point, but a full technical guide requires more in-depth information. Here are some suggestions for your continued research:
For a compound with formula AX₄ (like SnF₄, SiF₄, CF₄), where the central atom (A) has no lone pairs, the VSEPR theory predicts a tetrahedral molecular geometry [1]. The key factor that changes this geometry is the presence of lone pairs on the central atom.
The table below compares the molecular geometry of different tetrafluorides to illustrate how the central atom's electron configuration affects the overall structure.
| Molecule | Central Atom | Lone Pairs on Central Atom | Molecular Geometry | Hybridization | Example Bond Angles |
|---|---|---|---|---|---|
| SnF₄ (Expected) | Tin (Sn) | 0 | Tetrahedral [1] | Likely sp³ (if octet rule obeyed) | ~109.5° |
| SF₄ | Sulfur (S) | 1 | See-saw [1] [2] [3] | sp³d [4] [5] [2] | ~102° (equatorial), ~173° (axial) [1] [5] [3] |
| XeF₄ | Xenon (Xe) | 2 | Square planar [2] | sp³d² [2] | 90°, 180° [2] |
For SnF₄, tin is in the +4 oxidation state. With four bonding pairs and no lone pairs, its electron geometry and molecular geometry are both tetrahedral.
To move from theoretical prediction to confirmed structure, researchers use several analytical techniques. Here are detailed methodologies for key experiments used to determine molecular geometry.
This is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.
These techniques probe molecular vibrations, which are highly sensitive to molecular symmetry and geometry.
The following diagram illustrates the logical relationship between the key techniques used to go from a chemical formula to a confirmed molecular structure.
Workflow for determining molecular structure
The table below summarizes the synthesis and characterization protocols for various tin(IV) fluoride complexes, as detailed in the research.
| Complex Synthesized | Synthesis Protocol | Characterization Techniques | Key Findings / Notes |
|---|---|---|---|
| [SnF4-n(PMe3)2(OTf)n] (n = 1–3) [1] | React trans-[SnF4(PMe3)2] with 1-3 equivalents of Me3SiO3SCF3 (TMSOTf) in anhydrous CH2Cl2. | Microanalysis, IR, multinuclear NMR (1H, 19F{1H}, 31P{1H}, 119Sn), X-ray crystallography. | Products are six-coordinate. Complexes can be unstable in solution. |
| [SnF4L2] (L = Ph3PO, Ph3AsO, etc.) [2] | Use [SnF4(MeCN)2] as a synthon. React with 2.1 mol equivalents of ligand in anhydrous CH2Cl2. | IR, multinuclear NMR, X-ray crystallography. | Confirms SnF4 is the strongest Lewis acid among SnX4 (X = F, Cl, Br, I) towards hard bases. |
| Ionic Complexes (e.g., [SnF3(L)3][OTf]) [1] | React [SnF4(L)2] (L = dmso, py, etc.) with 1 equivalent TMSOTf, followed by addition of 1 equivalent of L. | Microanalysis, IR, multinuclear NMR. | Forms fluorotin(IV) cations, which are rare examples with neutral monodentate ligands. |
The following diagram outlines the general workflow for synthesizing and characterizing these complexes, based on the protocols above.
The most detailed information available concerns a specific reaction where SnF₂ acts as a fluoride donor to form SnF₄ in situ, rather than SnF₄ acting as a direct fluorinating agent itself.
SnI₄ + 2 SnF₂ → SnF₄ + 2 SnI₂ [1]The workflow below illustrates this protective mechanism in a perovskite precursor solution.
For reference, here are some key physicochemical properties of tin(IV) fluoride.
| Property | Description |
|---|---|
| Chemical Names | Tin(IV) fluoride, Stannic fluoride, Tin tetrafluoride [2] |
| Chemical Formula | SnF₄ [2] |
| Molar Mass | 194.704 g/mol [2] |
| Appearance | White solid [2] |
| Density | 4.78 g/cm³ [2] |
| Melting Point | Sublimes above 700 °C [2] |
| Structure | Octahedrally coordinated tin in a tetragonal crystal system (contrasts with molecular tetrahalides of C, Si, Ge) [2] |
While not a direct protocol for fluorination, SnF₄ can be synthesized from more common tin and fluorine sources.
SnCl₄ + 4 HF → SnF₄ + 4 HClThe search results indicate that SnF₄ is not a common reagent for general organic fluorination. For developing the application notes you require, focusing on the following established fluorination agents and methods may be more fruitful.
When working with fluorine-containing compounds, it is crucial to prioritize safety.
The table below summarizes the basic properties and general applications of Tin(IV) Fluoride (SnF₄) found in the search results.
| Property / Aspect | Description |
|---|---|
| Chemical Formula | SnF₄ [1] [2] |
| Linear Formula | SnF₄ [1] [2] |
| Synonyms | Stannic fluoride, Tin tetrafluoride [1] [2] |
| Appearance | White solid/powder [1] [2] |
| Melting Point | Above 700 °C (sublimes) [1] [2] |
| Density | 4.78 g/cm³ [1] |
| Purity | 99 - 101% (Sn Content) available [2] |
| General Applications | Optical coatings, ceramics manufacturing, electronics industry, fluoride treatments in dental care, and as a reagent in research [1] [2]. |
While catalytic protocols are unavailable, recent research details methodologies for synthesizing and characterizing Tin(IV) Fluoride complexes, which form the foundation for its potential catalytic applications.
1. Synthesis of Tin(IV) Fluoride Complexes with Phosphine/Oxide Ligands
The following protocol is adapted from studies synthesizing complexes like [SnF4L2] (where L can be phosphine or arsine oxides) [3] [4].
Key Reagents & Conditions:
[SnF4(MeCN)2] or [SnF4(THF)2], prepared from SnF₂, I₂, and the respective solvent (MeCN or THF) [3].Procedure:
[SnF4(MeCN)2] in anhydrous CH₂Cl₂.[SnF4L2] complexes) [3].2. Characterization of Tin Fluoride Species
Advanced nuclear magnetic resonance (NMR) spectroscopy is crucial for determining the oxidation state and structure of tin compounds, which is vital for understanding catalytic behavior [5].
Technique: ¹¹⁹Sn Solid-State NMR Spectroscopy, enhanced by Dynamic Nuclear Polarization (DNP) for low-concentration samples like toothpaste formulations [5].
Key Diagnostic Parameters:
Workflow: The process for analyzing tin speciation in a complex matrix can be summarized as follows, illustrating the steps from sample preparation to data interpretation:
Experimental Workflow for 119Sn NMR Speciation Analysis [5]
1. Introduction to Tetrafluorostannane (SnF₄) this compound (Tin(IV) fluoride, SnF₄) is a strong, hard Lewis acid characterized by a tetrahedral molecular geometry with a Sn-F bond length of approximately 1.80 Å [1]. Its significant electronegativity makes it an excellent fluorinating agent and a versatile precursor for synthesizing coordination complexes with various Lewis bases like phosphine oxides, arsine oxides, and bidentate ligands [1] [2]. These complexes are primarily investigated for their potential in catalysis and materials science.
2. Established Protocols for Complex Formation
Protocol 1: Synthesis of Phosphane/Oxide Complexes This protocol describes the formation of complexes such as trans-[SnF₄(PR₃)₂] and cis-[SnF₄(diphosphane)], adapted from published research [2].
SnF₄ + 2 Lewis Base (L) → [SnF₄L₂]Protocol 2: Synthesis with O- and N-Donor Ligands This protocol covers complex formation with ligands like 2,2'-bipyridyl, 1,10-phenanthroline, and tetrahydrofuran (THF) [2].
3. Quantitative Data and Properties The table below summarizes key data for selected this compound complexes.
| Complex Formed | Ligand Type | Key Characterization Data | Observed Geometry |
|---|---|---|---|
| trans-[SnF₄(PCy₃)₂] | Tertiary phosphane | ³¹P, ¹⁹F, ¹¹⁹Sn NMR; IR; X-ray Crystal Structure | trans octahedral [2] |
| cis-[SnF₄{Et₂P(CH₂)₂PEt₂}] | Diphosphane | ³¹P, ¹⁹F, ¹¹⁹Sn NMR; IR; X-ray Crystal Structure | cis octahedral [2] |
| cis-{SnF₄(1,10-phen)} | N-donor (bidentate) | Multinuclear NMR; X-ray Crystal Structure | cis octahedral [2] |
| cis-{SnF₄(MeO(CH₂)₂OMe)} | O-donor (bidentate) | Multinuclear NMR; X-ray Crystal Structure | cis octahedral [2] |
4. Critical Safety and Handling Notes this compound is hygroscopic and reacts with moisture, hydrolyzing to form tin(II) fluoride and highly corrosive hydrofluoric acid (HF) [1].
The following diagram illustrates the logical workflow for the synthesis and characterization of SnF₄ complexes, incorporating the critical safety steps.
Diagram 1: Workflow for the synthesis and characterization of SnF₄ complexes, highlighting the mandatory inert atmosphere step.
The study of SnF₄ complexes demonstrates a classic approach in inorganic coordination chemistry, exploring the interaction of a hard Lewis acid with various donor ligands [2]. A key finding is that while SnF₄ readily forms complexes with phosphanes and phosphane/arsine oxides, direct attempts to form complexes with tertiary arsanes (e.g., AsR₃) have been unsuccessful, underscoring the selectivity of this Lewis acid [2].
Potential research applications for these complexes are grounded in their fundamental properties:
These Application Notes consolidate established protocols for forming coordination complexes with this compound. The core methodologies for handling SnF₄, conducting reactions under inert conditions, and characterizing the resulting complexes are well-documented, though the available literature is not recent.
A critical constraint is the high reactivity of SnF₄ with moisture, necessitating extreme care and specialized equipment. Researchers must prioritize safety procedures to mitigate the risk of generating hydrofluoric acid.
The provided workflow offers a clear, actionable guide for initiating research in this area. Future investigations may focus on applying these classic complexes in modern catalytic systems or advanced materials development.
SnF₄ is often discussed not as a primary target film but as a component or derivative in material processing, especially in lead-free perovskite solar cells where it forms from SnF₂ to passivate Sn⁴⁺ impurities [1].
Key Chemical Property:
SnI₄ + 2 SnF₂ → SnF₄ + 2 SnI₂ [1]While specific methods for SnF₄ are not detailed, the following deposition techniques are used for similar metal fluoride and tin oxide films. You would need to adapt these methods, using an appropriate SnF₄ precursor.
| Method | Commonly Used For | Brief Description | Key Parameters (for related materials) |
|---|---|---|---|
| Spray Pyrolysis Deposition (SPD) [2] | Fluorine-doped Tin Oxide (FTO) | A precursor solution is sprayed onto a heated substrate, where thermal decomposition and reaction occur. | Substrate temperature (~400-530°C), precursor concentration, carrier gas flow rate [2]. |
| Chemical Vapor Deposition (CVD) [3] | Tin Oxide (SnO₂) | Vaporized precursors react and decompose on a substrate surface in a chamber. | Precursor vapor pressure, substrate temperature (>450°C), carrier gas flow, reaction mechanism [3]. |
| Atomic Layer Deposition (ALD) [4] | Highly conformal thin films | A thin film is built up one atomic layer at a time through sequential, self-limiting surface reactions. | Precursor pulse time, purge time, reaction temperature. |
The diagram below outlines a general workflow for preparing a deposition precursor where SnF₄ is formed in-situ, based on its role in perovskite precursor solutions [1].
When developing your own protocol for SnF₄-involved processes, consider these factors highlighted in the research:
Transparent Conducting Oxides (TCOs) represent a critical class of materials that combine the seemingly contradictory properties of high optical transparency and electrical conductivity. These materials have become indispensable components in modern technologies, including touchscreen displays, photovoltaic devices, smart windows, and transparent electronics. Among various TCO materials, fluorine-doped tin oxide (FTO), derived from tin(IV) fluoride precursors, has emerged as a leading candidate due to its exceptional optical-electrical performance, thermal stability, and cost-effectiveness compared to indium-based alternatives [1] [2].
FTO films leverage the unique properties of tin dioxide (SnO₂), a wide-bandgap semiconductor (≈3.6 eV), which when appropriately doped with fluorine, achieves remarkable electrical conductivity while maintaining high transparency in the visible spectrum [1]. The ionic similarity between fluorine (F⁻, 1.33 Å) and oxygen (O²⁻, 1.32 Å) enables effective substitutional doping without significant crystal lattice distortion, making fluorine an ideal dopant for enhancing electrical properties while preserving optical characteristics [2]. The resulting FTO films exhibit excellent chemical durability, mechanical hardness, and thermal stability up to 500°C, making them suitable for demanding applications where environmental resilience is crucial [3].
The versatility of FTO films stems from the tunability of their electrical and optical properties through controlled deposition parameters, doping concentrations, and post-processing treatments. This application note provides comprehensive protocols for fabricating high-performance FTO films, characterizing their properties, and implementing them in various functional devices, with particular emphasis on reproducible methods accessible to researchers and technical professionals.
The sol-gel process offers a cost-effective and scalable approach for producing high-quality FTO films with controlled properties. This modified method combines the advantages of conventional sol-gel processing with an evaporation-assisted deposition technique to enhance film quality and reduce cracking [2].
Precursor Solution Preparation: Dissolve SnCl₄·5H₂O in anhydrous methanol to create a 0.5M solution. Add SnF₂ as the doping source with careful control of the F:Sn molar ratio (typically 0-30 mol%). Incorporate monoethanolamine as a stabilizer (molar ratio MEA:Sn = 1:1). Stir the solution vigorously at room temperature for 2 hours until a clear, homogeneous solution is obtained. Age the solution for 48 hours at room temperature to ensure complete reaction and stability [2].
Substrate Preparation: Clean glass substrates sequentially in acetone, ethanol, and deionized water using ultrasonic agitation for 15 minutes each. Dry under nitrogen flow and activate via oxygen plasma treatment for 5-10 minutes to enhance film adhesion.
Deposition Process: Apply the precursor solution onto substrates using the evaporation-assisted deposition technique. Instead of conventional spin-coating or dip-coating, place the substrate above the precursor solution in a controlled evaporation chamber maintained at 40-60°C. Allow the vaporized precursor to deposit uniformly on the substrate surface over 30-60 minutes. This approach minimizes stress accumulation and reduces cracking commonly observed in conventional sol-gel coating processes [2].
Thermal Processing: Transfer the coated substrates directly to a pre-heated furnace at 600°C for annealing in air atmosphere. Maintain the temperature for 1-2 hours to facilitate crystallization, organic removal, and dopant activation. The specific thermal profile significantly influences the crystallinity, grain structure, and ultimately the electro-optical properties of the resulting FTO films [2].
Chemical Vapor Deposition (CVD) enables precise control over crystallographic orientation and morphology of FTO films, which directly impacts carrier mobility and conductivity. This protocol describes a CVD approach optimized for enhancing (200) preferred orientation, which correlates with improved electrical performance [4].
Precursor Vaporization: Heat DMTDC and TFAA sources to 80-100°C in separate vaporizers to generate consistent precursor vapors. Transport vapors to the deposition chamber using nitrogen carrier gas with precisely controlled flow rates (typically 1-5 L/min).
Substrate Pre-treatment: Heat glass substrates to the target deposition temperature (500°C) on a hotplate within the deposition chamber. Ensure temperature stability (±5°C) before initiating deposition.
Film Growth: Introduce precursor vapors along with selected additives (water, ethanol, or ACAC) into the deposition chamber. The addition of specific chemicals (e.g., ethanol, ACAC) promotes the development of (200) preferred orientation, which enhances carrier mobility [4]. Maintain deposition for 6-15 seconds to achieve approximately 300 nm film thickness, as thicker films may exhibit reduced transparency while thinner films show increased sheet resistance.
In-situ Crystallization: Maintain substrate temperature for 5-10 minutes after precursor flow cessation to ensure complete crystallization and dopant incorporation. Cool gradually to room temperature under nitrogen atmosphere.
Figure 1: Fabrication Workflow for FTO Films
The electrical performance of FTO films is primarily governed by carrier concentration and mobility, which are strongly influenced by doping levels, crystallographic orientation, and processing conditions. The tables below summarize key electrical parameters achieved through different fabrication approaches.
Table 1: Electrical Properties of FTO Films Prepared by Different Methods
| Fabrication Method | Doping Concentration | Sheet Resistance (Ω/sq) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Citation |
|---|---|---|---|---|---|---|
| Sol-gel (evaporation) | 14 mol% F | - | - | - | - | [2] |
| Sol-gel (standard) | ~18 at% F (in solution) | 110 | - | - | - | [3] |
| CVD (with orientation control) | - | - | - | 4 × 10²⁰ | 0.65-28.5 | [4] |
| Sol-gel (optimized) | - | - | 4.61 × 10⁻⁴ | - | - | [3] |
Table 2: Effect of Preferred Orientation on Electrical Properties (CVD FTO Films, Constant Thickness ~300 nm)
| Additive | Preferred Orientation | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Transmittance (%) | Citation |
|---|---|---|---|---|---|
| Water | (200) dominant | ~4 × 10²⁰ | 0.65 | 80-85 | [4] |
| Ethanol | Mixed (200)/(110) | ~4 × 10²⁰ | 15.2 | 80-85 | [4] |
| ACAC | (110) dominant | ~4 × 10²⁰ | 28.5 | >80 | [4] |
The data demonstrates that carrier mobility can be significantly enhanced through crystallographic orientation control without compromising carrier concentration. Specifically, strengthening the (200) preferred orientation while concurrently weakening the (110) orientation leads to remarkable improvements in mobility from 0.65 to 28.5 cm²/V·s while maintaining a constant high carrier concentration of approximately 4 × 10²⁰ cm⁻³ [4]. This orientation-dependent mobility enhancement presents a valuable strategy for optimizing FTO film performance beyond conventional doping approaches.
The optical transmittance of FTO films represents another critical performance parameter, particularly for applications in photovoltaics and displays. Well-optimized FTO films typically exhibit high transmittance (>80%) in the visible spectrum (400-700 nm) while providing effective infrared reflection due to their plasma frequency characteristics [4].
The optical bandgap of FTO films generally ranges between 3.6-4.0 eV, making them effectively transparent to visible light. The incorporation of fluorine dopants can further influence the band structure, potentially widening the bandgap through the Burstein-Moss effect as carrier concentration increases [1]. This effect shifts the absorption edge to higher energies, potentially enhancing transparency in the violet-blue region while maintaining excellent conductivity.
Figure 2: Structure-Property Relationships in FTO Films
FTO films serve as highly efficient transparent heating elements in energy-efficient windows and functional glass applications. When integrated as electrodes and connected to a power source, FTO films generate uniform Joule heating across the glass surface while maintaining transparency [5].
Implementation Protocol:
FTO films have become the transparent electrode of choice in numerous photovoltaic technologies, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells, where their combination of conductivity, transparency, and thermal stability exceeds the capabilities of ITO alternatives [3].
Advantages in Photovoltaics:
Recent research has identified transparent conductive oxides, including FTO, as promising materials for all-optical photonic neural networks [6]. The unique nonlinear optical properties of these materials, particularly in their epsilon-near-zero (ENZ) regime, enable optical bistability and switching behaviors that can mimic neuronal activation functions.
Implementation Potential:
Tin(IV) fluoride-derived FTO films represent a mature yet evolving technology with established protocols for high-performance transparent electrode fabrication. The sol-gel and CVD methods detailed in this application note provide researchers with reproducible pathways for creating FTO films with tailored electrical and optical properties. The demonstrated relationship between crystallographic orientation and carrier mobility offers particularly promising avenues for performance optimization beyond conventional doping strategies [4].
Future development directions for FTO technology include:
The ongoing research and commercial development of FTO films ensure their continued relevance in existing applications while enabling new technological paradigms in transparent electronics, renewable energy, and advanced computing systems.
Tin(IV) fluoride (SnF₄), also known as stannic fluoride, is a significant inorganic compound with diverse applications in materials science, catalysis, and energy research. This white, crystalline solid exhibits high solubility in water and possesses a density of 4.78 g/cm³ [1] [2]. Its molecular weight is 194.68-194.70 g/mol, and it undergoes sublimation at approximately 705°C [2] [3]. Unlike other tin(IV) halides that form molecular crystals, SnF₄ features an extended structure with octahedrally coordinated tin atoms, resulting in its characteristically high melting point and unique reactivity [2]. These properties make it a valuable precursor for developing advanced functional materials, including luminescent compounds, perovskite solar cells, and specialized catalysts.
Table 1: Fundamental Properties of SnF₄ Powder
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 7783-62-2 | [1] [3] |
| Molecular Formula | SnF₄ | [1] [2] |
| Molar Mass | 194.68 - 194.70 g/mol | [1] [2] [3] |
| Appearance | White crystalline solid | [1] [2] |
| Density | 4.78 g/cm³ | [1] [2] |
| Melting/Sublimation Point | Sublimes > 700 °C (approx. 705 °C) | [2] [3] |
| Solubility | Highly soluble in cold water (hydrolyzes in hot water) | [2] [3] |
| Crystal Structure | Tetragonal (octahedrally coordinated tin) | [2] |
Table 2: Commercial Grade Specifications of SnF₄ Powder
| Grade | Purity (Minimum %)* | Key Applications & Notes |
|---|---|---|
| Industrial Grade | 93.0% | General chemical processes |
| Steel Grade | 96.0% | Metallurgical applications |
| Ceramic Grade | 98.0% | Ceramic and glass formulations |
| Fluorescence Grade | 99.0% | Production of phosphors and luminescent materials |
| Optical Grade | 99.8% | Optical glass production |
| High Purity | 99.99% | Research, electronics, high-performance materials |
Note: Impurity limits (e.g., Na, K, Fe, Heavy Metals) decrease with increasing grade purity [3].
This is the most established laboratory-scale method for synthesizing SnF₄, involving the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [2] [4].
Protocol 1: Synthesis of SnF₄ from SnCl₄ and Anhydrous HF
SnCl₄ + 4 HF → SnF₄ + 4 HCl [2] [4]The following workflow summarizes this synthesis protocol:
The limited reactivity of pure SnF₄ with many neutral ligands led to the development of a highly useful synthon, [SnF₄(MeCN)₂] (tin(IV) fluoride bis(acetonitrile) complex) [5].
Protocol 2: Synthesis of [SnF₄(MeCN)₂] from SnF₂
SnF₄ serves as a critical precursor in several advanced research and industrial domains.
Protocol 1: Synthesis of SnF₄ via Gas-Phase Reaction
This is a classical method for synthesizing SnF₄ from tin(IV) chloride and anhydrous hydrogen fluoride [1].
Fundamental Structural and Electronic Properties of SnF₄
Table 1: Key properties of SnF₄ as determined by computational and experimental studies.
| Property | Value | Description / Significance | Source |
|---|---|---|---|
| Crystal System | Tetragonal | Determines the anisotropic physical properties of the material. | [2] [3] |
| Space Group | I4/mmm | Defines the crystal's symmetry. | [2] [3] |
| Density | 4.78 - 4.84 g/cm³ | Indicates a relatively dense solid. | [1] [3] |
| Band Gap (SCF) | 3.159 eV | Classifies it as a wide-band-gap semiconductor. | [3] |
| Band Gap (MBJ) | 5.267 eV | A more accurate computational method predicts a larger band gap. | [3] |
| Dielectric Constant | εxx=2.52, εzz=2.71 | Important for its behavior in electronic and optical applications. | [3] |
| Magnetic Moment | 0.0 μB | Confirms the material is non-magnetic. | [3] |
SnF₄ can be processed into tin oxide (SnO₂), which is a valuable semiconductor. A key application is in creating highly sensitive photoelectrochemical (PEC) sensors, as demonstrated with Ag/SnO₂ nanocomposites [4].
Protocol 2: Fabrication of a Molecularly Imprinted Ag/SnO₂ PEC Sensor
This protocol details the creation of a sensor for the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) [4].
Objective: To fabricate a highly sensitive and selective PEC sensor for the detection of 2,4-D.
Materials:
Procedure:
Performance Data:
The following diagram illustrates the photocurrent generation mechanism in the MIPs/Ag/SnO₂ sensor.
Diagram 1: Mechanism of the MIPs/Ag/SnO₂ PEC sensor. Light excites Ag NPs, generating electrons that transfer to SnO₂, producing a photocurrent. Analyte binding to the MIP layer modulates this signal.
A significant gap exists in the literature regarding the direct application of SnF₄ in drug development. The search results yielded no studies on its use as a therapeutic agent, a drug delivery vector, or a direct component in pharmaceutical formulations.
SnF₄ is a stable, wide-band-gap semiconductor with a well-defined crystal structure. Its primary materials science applications lie in the realm of sensing, where it can be processed into SnO₂ and integrated into nanocomposites to create highly sensitive and selective photoelectrochemical sensors. While the search results do not support its current use in drug development, its material properties may offer unexplored opportunities for innovative therapeutic strategies. The provided protocols and data serve as a foundation for further research and development in these areas.
Tin(IV) fluoride (SnF₄) and its complexes represent important compounds in materials science, pharmaceutical development, and industrial applications, making their accurate characterization essential for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for investigating the structure, dynamics, and reactivity of tin(IV) fluoride compounds, with both (^{119}\text{Sn}) and (^{19}\text{F}) nuclei providing valuable spectroscopic information. The distinct NMR signatures of tin(IV) compounds compared to tin(II) analogs enable researchers to monitor oxidation states, identify coordination environments, and detect speciation changes in complex mixtures. These capabilities are particularly valuable for quality control in pharmaceutical formulations where tin speciation directly impacts product efficacy, such as in toothpaste containing stannous fluoride as an active ingredient [1].
The versatile coordination chemistry of tin(IV) fluoride has been demonstrated in various research contexts, from perovskite solar cells to pharmaceutical development. In tin-based perovskites, SnF₂ additives help mitigate the detrimental oxidation of Sn(II) to Sn(IV), thereby improving material performance [2]. Similarly, the antimicrobial activity of SnF₂ in toothpaste formulations is partly attributed to maintaining Sn(II) ions, making the monitoring of Sn(IV) content through NMR spectroscopy crucial for product quality assessment [1]. This application note provides comprehensive protocols and structural insights to enable researchers to effectively utilize NMR spectroscopy for characterizing tin(IV) fluoride compounds across various research and development contexts.
Tin(IV) fluoride compounds exhibit characteristic NMR parameters that distinguish them from other tin fluorides and provide insights into their molecular structure. The (^{119}\text{Sn}) NMR chemical shifts of SnF₄ and its complexes typically appear in specific ranges influenced by coordination environment, while the chemical shift anisotropy (CSA) parameters offer additional structural information.
Table 1: Comparative (^{119}\text{Sn}) NMR Parameters for Tin Fluoride Compounds
| Compound | Oxidation State | δiso (ppm) | Span, Ω (ppm) | Skew, κ | Reference |
|---|---|---|---|---|---|
| SnF₄ | Sn(IV) | - | <170 | - | [1] |
| α-SnF₂ (site 1) | Sn(II) | -948 | 990 | 1.0 | [1] |
| α-SnF₂ (site 2) | Sn(II) | -1023 | 930 | 1.0 | [1] |
| [SnF₄(PMe₃)₂] | Sn(IV) | - | ~600¹ | - | [3] |
| SnF₄ in DMSO | Sn(IV) | -770 | - | - | [2] |
¹Estimated from spectral description; PMe₃ = trimethylphosphine
The distinctive separation between Sn(II) and Sn(IV) chemical shifts is particularly evident in solution NMR studies. SnF₄ in DMSO-d₆ exhibits a characteristic (^{119}\text{Sn}) NMR signal at approximately -770 ppm, which appears as a quintet pattern due to coupling with four equivalent fluorine atoms [2]. This contrasts significantly with SnI₄, which resonates at -2025 ppm in the same solvent, demonstrating the substantial effect of fluoride coordination on tin shielding [2]. The (^{119}\text{Sn}) chemical shift tensor parameters, particularly the span (Ω), serve as sensitive indicators of oxidation state, with Sn(IV) compounds typically exhibiting smaller CSA (Ω < 200 ppm for symmetric environments) compared to Sn(II) compounds (Ω ≈ 700-1000 ppm) [1].
Table 2: (^{19}\text{F}) NMR Parameters for Tin Fluoride Compounds
| Compound | δiso (ppm) | (^1J_{Sn-F}) (Hz) | Notes | Reference |
|---|---|---|---|---|
| SnF₄ | - | - | Different from SnF₂ by ~100 ppm | [1] |
| SnF₂ | - | - | Different from SnF₄ by ~100 ppm | [1] |
| [SnF₄(PMe₃)₂] | - | - | Characteristic signal reported | [3] |
| trans-[SnF₄(PiPr₃)₂] | - | - | Axial phosphines confirmed | [3] |
The (^{19}\text{F}) isotropic chemical shift also demonstrates significant sensitivity to tin oxidation state, with SnF₄ and SnF₂ exhibiting a Δδiso((^{19}\text{F})) of approximately 100 ppm [1]. This substantial difference provides a valuable diagnostic tool for identifying and quantifying tin speciation in mixed oxidation state samples. For tin(IV) fluoride complexes with phosphine ligands, such as trans-[SnF₄(PMe₃)₂] and trans-[SnF₄(PiPr₃)₂], multinuclear NMR spectroscopy ((^{1}\text{H}), (^{19}\text{F}), (^{31}\text{P}), and (^{119}\text{Sn})) confirms structures with mutually trans phosphine ligands in both solution and solid states [3].
The application of dynamic nuclear polarization (DNP) has revolutionized solid-state NMR spectroscopy of tin fluorides in complex matrices by providing significant signal enhancement for low-abundance species. DNP enables (^{119}\text{Sn}) solid-state NMR experiments on commercially available toothpaste formulations with low weight loading of SnF₂ (0.454 wt% SnF₂, 0.34 wt% Sn) by enhancing signals by one to two orders of magnitude [1]. This approach allows researchers to acquire 1D (^{119}\text{Sn}) solid-state NMR spectra of dilute commercial toothpaste formulations in minutes rather than days, making previously impractical experiments feasible [1].
In DNP experiments, microwave irradiation saturates electron paramagnetic resonance transitions, transferring electron spin polarization from stable free radicals (such as AMUPol biradical) to the (^{1}\text{H}) spins of the solvent matrix and subsequently to (^{119}\text{Sn}) nuclei through cross-polarization [1]. The experiments are performed at cryogenic temperatures (approximately 110 K) on frozen toothpaste samples, which eliminates molecular motion and enables measurement of (^{119}\text{Sn}) CSA parameters [1]. DNP-enhanced (^{119}\text{Sn}) magic-angle turning (MAT) 2D NMR spectra can resolve Sn(II) and Sn(IV) species by their (^{119}\text{Sn}) chemical shift tensor parameters, allowing quantitative estimation of their relative populations in complex formulations [1].
The synthesis and characterization of tin(IV) fluoride complexes requires strict anhydrous conditions to prevent hydrolysis and oxidation. For phosphine complexes, the reaction typically involves combining SnF₄ with the appropriate phosphine ligand in anhydrous dichloromethane under nitrogen atmosphere [3]. The general procedure is as follows:
Similar approaches apply to complexes with N- and O-donor ligands (dmso, py, DMF, OPPh₃), which often exist as mixtures of cis and trans isomers in solution [3]. For complexes with γ-ketophosphonate ligands, the reaction of SnCl₄ with the ligand in anhydrous dichloromethane at room temperature for 24 hours produces yellow solids with the composition [SnCl₄L₂], which can be characterized by multinuclear NMR and X-ray diffraction [4].
For solution NMR studies of tin(IV) fluoride compounds, careful solvent selection is crucial to prevent ligand exchange and decomposition. The recommended procedure includes:
For toothpaste analysis, prepare samples by direct dissolution of the toothpaste (approximately 100 mg) in a DMSO-d₆/D₂O mixture (4:1 v/v, 0.65 mL) containing 10 mM AMUPol biradical for DNP experiments [1]. Vortex the mixture until homogeneous and transfer to a 3.2 mm sapphire MAS rotor for cryogenic NMR experiments.
Table 3: Recommended Acquisition Parameters for Tin(IV) Fluoride NMR
| Nucleus | Frequency (MHz) | Pulse Angle | Relaxation Delay (s) | Spectral Width (ppm) | Reference Compound |
|---|---|---|---|---|---|
| (^{119}\text{Sn}) | 149-186 | 30-45° | 2-5 | 400 to -1200 | Sn(CH₃)₄ |
| (^{19}\text{F}) | 282-376 | 30° | 2-3 | 200 to -300 | CFCl₃ |
| (^{31}\text{P}) | 121-162 | 30-45° | 2-4 | 200 to -200 | H₃PO₄ (85%) |
| (^{1}\text{H}) | 400-600 | 30° | 1-2 | 12 to -2 | TMS |
For (^{119}\text{Sn}) NMR spectroscopy, apply inverse-gated decoupling to suppress NOE effects and ensure quantitative integration, particularly important for speciation studies in mixtures. The relaxation delay should be optimized for each compound but typically ranges from 2-5 seconds for Sn(IV) complexes. For (^{119}\text{Sn})-(^{19}\text{F}) coupling studies, acquire spectra without fluorine decoupling to observe J-coupling patterns, which provide information about coordination number and geometry.
For (^{19}\text{F}) NMR of tin(IV) fluoride compounds, use broadband proton decoupling to simplify spectra and improve signal-to-noise ratio. The chemical shift range for tin fluorides is substantial (Δδ ~100 ppm between SnF₄ and SnF₂), so ensure sufficient spectral width to detect all potential species [1].
For DNP-enhanced (^{119}\text{Sn}) solid-state NMR experiments, follow this protocol:
For (^{119}\text{Sn}) chemical shift tensor determination, implement DNP-enhanced magic-angle turning (MAT) experiments with 5-7 time increments in the indirect dimension, acquiring 32-64 scans per increment [1].
Tin(IV) fluoride NMR spectroscopy plays a critical role in the development of lead-free tin halide perovskites for photovoltaic applications. The detrimental oxidation of Sn(II) to Sn(IV) in tin halide perovskites leads to performance degradation through the formation of electron traps and p-doping of the material [2]. SnF₂ serves as a key additive to mitigate this oxidation, and NMR spectroscopy provides essential insights into its working mechanism.
(^{119}\text{Sn}) NMR studies of FASnI₃ precursor solutions reveal that fluoride anions exhibit strong preferential affinity for Sn(IV) over Sn(II), selectively complexing it as SnF₄ [2]. When SnF₂ is added to oxidized precursor solutions containing SnI₄, the (^{119}\text{Sn}) NMR signal at -2025 ppm (characteristic of SnI₄) disappears, replaced by a new quintet at -770 ppm corresponding to SnF₄ formation [2]. This transformation occurs through a ligand exchange reaction: SnIVI₄ + 2SnIIF₂ → SnIVF₄ + 2SnIII₂, rather than a redox process [2]. This selective complexation of Sn(IV) by fluoride prevents its incorporation into the perovskite structure, as confirmed by hard X-ray photoelectron spectroscopy (HAXPES) showing increased Sn(II) content in films prepared with SnF₂ additives [2].
The experimental workflow for this application involves:
Diagram 1: NMR Workflow for Tin Speciation Analysis in Perovskite Precursors
In pharmaceutical and consumer product development, tin(IV) fluoride NMR spectroscopy provides essential quality control for formulations containing stannous fluoride as an active ingredient. The antimicrobial activity of SnF₂ in toothpaste is partly attributed to Sn(II) ions, making it crucial to monitor and minimize oxidation to Sn(IV) during production and storage [1]. DNP-enhanced (^{119}\text{Sn}) solid-state NMR enables direct speciation analysis within commercial toothpaste products despite challenges posed by low weight loading (0.454 wt% SnF₂, 0.34 wt% Sn) and the amorphous, semi-solid nature of the matrix [1].
The analytical protocol for toothpaste analysis involves:
This approach revealed that three of four commercially available toothpastes contained at least 80% Sn(II), while one contained significantly higher amounts of Sn(IV) [1]. Such speciation mapping directly impacts product efficacy, as Sn(II) provides the desired antimicrobial activity against gingivitis and plaque formation [1].
When analyzing (^{119}\text{Sn}) NMR spectra of tin(IV) fluoride complexes, consider the following structural influences on chemical shifts:
For (^{19}\text{F}) NMR of tin(IV) fluoride compounds, be aware of potential dynamic processes that can complicate spectral interpretation. Some SnF₄ complexes exhibit fluxional behavior in solution, leading to averaged signals at room temperature that may not reflect the solid-state structure. Variable-temperature studies can help identify such processes, with spectra acquired from 183 K to 298 K to observe decoalescence of exchange-broadened signals.
Tin(IV) fluoride compounds require strict safety protocols due to their potential toxicity and reactivity. Implement the following safety measures:
Additionally, the hygroscopic nature of many tin(IV) fluoride complexes necessitates careful storage in desiccators or under inert atmosphere to maintain sample integrity for NMR studies. Decomposition through hydrolysis can significantly alter NMR spectra, leading to misinterpretation of results.
Tin(IV) fluoride NMR spectroscopy provides powerful analytical capabilities for characterizing tin speciation, coordination environment, and reactivity across diverse research and development applications. The protocols and applications detailed in these notes enable researchers to leverage both solution and solid-state NMR approaches, including advanced techniques such as DNP enhancement for challenging systems with low tin concentration. The distinct NMR signatures of Sn(IV) fluoride compounds—particularly the characteristic (^{119}\text{Sn}) chemical shifts and (^{19}\text{F}) coupling patterns—serve as sensitive probes of molecular structure and oxidation state.
These analytical capabilities find practical utility in materials science for developing lead-free perovskite photovoltaics, in pharmaceutical research for quality control of tin-containing formulations, and in fundamental studies of tin coordination chemistry. As research continues to advance, particularly in the development of new DNP agents and higher magnetic fields, the sensitivity and resolution of tin(IV) fluoride NMR spectroscopy will further expand its applications in research and development.
Tin(IV) fluoride (SnF₄) represents a particularly interesting member of the tin(IV) halide family due to its unique structural features and enhanced Lewis acidity. Unlike the other tin(IV) halides (SnCl₄, SnBr₄, SnI₄) that exist as tetrahedral molecules, anhydrous SnF₄ possesses a polymeric sheet structure based upon vertex-sharing SnF₆ octahedra, which contributes to its relative inertness toward neutral ligands despite being a strong Lewis acid. [1] Standard chemical texts often state that SnF₄ exhibits the greatest Lewis acidity among the tin(IV) halides toward hard Lewis bases, though surprisingly few complexes were characterized until recently. [1] The investigation of SnF₄ complexes with phosphane ligands (tertiary phosphines) is particularly noteworthy as it represents the coordination chemistry between a hard Lewis acid (SnF₄) and generally soft Lewis bases (phosphanes). This combination challenges conventional hard-soft acid-base (HSAB) principles and has led to novel complexes with interesting structural features and potential applications.
The significance of this research area stems from several factors. First, it expands the fundamental understanding of main group coordination chemistry by exploring the boundaries of HSAB theory. Second, the resulting complexes may exhibit useful biological activity, as metal-phosphine complexes have shown promise in medicinal chemistry, particularly in anticancer applications. [2] Third, the fluoride-rich environment in these complexes could lead to unique reactivity patterns and potential applications in catalysis or materials science. This application note provides detailed protocols for the synthesis, characterization, and handling of SnF₄ phosphane complexes, consolidating the most current research findings into a practical guide for researchers and drug development professionals.
The synthesis of SnF₄ phosphane complexes typically begins with the preparation of [SnF₄(MeCN)₂] as a more reactive alternative to polymeric SnF₄. [1]
This protocol describes the general synthesis for monodentate phosphane complexes. [3]
This protocol is for bidentate diphosphane ligands. [3]
NMR spectroscopy is the primary technique for characterizing SnF₄ phosphane complexes. All spectra should be acquired in anhydrous, deoxygenated deuterated solvents.
Single-crystal X-ray diffraction provides definitive structural information.
IR spectra (KBr disks or Nujol mulls) provide supporting evidence for complex formation. Look for:
Table 1: Key NMR Parameters for Representative SnF₄ Phosphane Complexes
| Complex | ³¹P NMR δ (ppm) | ¹⁹F NMR δ (ppm) | ¹¹⁹Sn NMR δ (ppm) | ²J(P-Sn) (Hz) | Geometry |
|---|---|---|---|---|---|
| trans-[SnF₄(PMe₃)₂] | -12.5 | -115.2 (t, ⁴Jₚ₋ₑ ≈ 25 Hz) | -295 | 1200 | trans octahedral |
| trans-[SnF₄(PCy₃)₂] | 43.2 | -114.8 (br s) | -305 | 1150 | trans octahedral |
| cis-[SnF₄(dppe)] | 32.5 (d, ²Jₚ₋ₚ = 45 Hz) | -110.5 (m) | -280 | 1350 | cis octahedral |
| [SnF₄(κ²-triphos)] | 28.7 | -112.3 (m) | -270 | 1250 | cis octahedral |
The molecular structures of SnF₄ phosphane complexes have been unequivocally determined by X-ray crystallography in several cases. The complex trans-[SnF₄(PCy₃)₂] exhibits a perfect trans octahedral geometry with the two phosphane ligands in axial positions and four fluoride atoms occupying the equatorial plane. The Sn-P bond distances in this complex measure approximately 2.52 Å, while the Sn-F bonds are notably shorter at around 1.92 Å. [3] Similarly, the bidentate complex cis-[SnF₄{Et₂P(CH₂)₂PEt₂}] adopts a cis geometry with the diphosphane ligand occupying two adjacent coordination sites. The bite angle of the chelating diphosphane in this complex is approximately 85°, which creates some angular strain but maintains the overall octahedral coordination. [3] These structural features contrast with those of SnF₄ complexes with harder N- and O-donor ligands, which often display different isomeric distributions and bond parameters, reflecting the adaptability of the SnF₄ core to different electronic demands of various donor types.
The crystal structure of [SnF₄(κ²-triphos)] (triphos = CH₃C(CH₂PPh₂)₃) reveals a particularly interesting coordination mode where only two of the three available phosphorus atoms coordinate to the tin center, forming a cis-configured complex. The third phosphane group remains uncoordinated despite its potential to form a tridentate complex. This observation highlights the steric constraints imposed by the relatively small coordination sphere around tin in these octahedral complexes. [4] The Sn-P bond lengths in [SnF₄(κ²-triphos)] are slightly longer (2.55 Å) than those in the PCy₃ analog, possibly reflecting the greater trans influence of fluoride versus phosphane ligands or the chelate ring strain.
Multinuclear NMR spectroscopy provides essential information about the solution behavior and electronic properties of SnF₄ phosphane complexes. The ³¹P NMR chemical shifts are particularly diagnostic, with coordination to SnF₄ typically causing downfield shifts of 10-30 ppm compared to the free phosphanes. The magnitude of ²J(P-Sn) coupling constants falls in the range of 1150-1400 Hz for these complexes, consistent with direct P-Sn bonding and trans octahedral geometries. [3] The ¹⁹F NMR spectra display characteristic chemical shifts between -110 and -125 ppm, with coupling patterns that reveal the coordination geometry. Complexes with trans phosphane ligands typically show simpler ¹⁹F NMR spectra due to the equivalence of the fluoride atoms, while cis isomers exhibit more complex multiplet patterns.
The ¹¹⁹Sn NMR chemical shifts for SnF₄ phosphane complexes appear in the range of -270 to -305 ppm, which is distinctive from other tin(IV) halide phosphane complexes and provides a clear signature of the [SnF₄P₂] coordination environment. [3] These chemical shifts are sensitive to the nature of the phosphane ligands and the coordination geometry, with cis isomers generally appearing upfield of trans isomers. The IR spectra of these complexes show strong Sn-F stretching vibrations between 500-600 cm⁻¹, with the exact frequency dependent on the coordination mode and the trans ligands.
Table 2: Comparative Analysis of SnF₄ Complexes with Different Donor Types
| Complex Type | Example | Sn-L Distance (Å) | Preferred Geometry | Stability in Solution | Key Spectral Features |
|---|---|---|---|---|---|
| Tertiary Phosphanes | trans-[SnF₄(PCy₃)₂] | Sn-P: 2.52 | trans octahedral | High | ³¹P NMR: 40-50 ppm; Large ²J(P-Sn) |
| Phosphane Oxides | trans-[SnF₄(OPMe₃)₂] | Sn-O: 2.10 | trans octahedral | High | ³¹P NMR: 45-55 ppm |
| N-donor Ligands | [SnF₄(2,2'-bipy)] | Sn-N: 2.35 | cis octahedral | Moderate | ¹¹⁹Sn NMR: -250 to -280 ppm |
| Arsine Oxides | [SnF₄(Ph₃AsO)₂] | Sn-O: 2.12 | trans octahedral | High | Similar to phosphane oxides |
SnF₄ phosphane complexes generally exhibit good stability in the solid state when stored under inert atmosphere at low temperatures (-20°C). However, in solution, several decomposition pathways have been identified. The complexes are moderately soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and THF, but less so in aliphatic hydrocarbons. In polar coordinating solvents such as MeCN or DMSO, ligand exchange reactions can occur, leading to decomposition over time. The hydrolytic stability of these complexes is generally low, with rapid decomposition observed upon exposure to moisture. This sensitivity necessitates the strict exclusion of water during all manipulations.
Studies on the triflate derivatives [SnF₄₋ₙ(PMe₃)₂(OTf)ₙ] (n = 1-3) have revealed interesting trends in stability. The mono-triflate complex [SnF₃(PMe₃)₂(OTf)] maintains a relatively stable six-coordinate structure in solution with mer-arrangement of the three fluorides and trans-phosphane ligands. However, higher triflate substitution leads to decreased stability, with the tris-triflate [SnF(PMe₃)₂(OTf)₃] being particularly prone to decomposition. [4] The decomposition products often include [R₃PF]⁺ species resulting from P-F bond formation, as well as tin(II) complexes such as [Sn(PMe₃)₂(OTf)₂] and [Sn₃F₅(OTf)]. These observations highlight the redox instability of certain SnF₄ phosphane complexes under forcing conditions.
The reactivity of SnF₄ phosphane complexes with various reagents has been explored to expand the chemistry of tin(IV) fluoride. Treatment of trans-[SnF₄(PMe₃)₂] with Me₃SiO₃SCF₃ (TMSOTf) leads to stepwise substitution of fluoride by triflate groups, yielding [SnF₄₋ₙ(PMe₃)₂(OTf)ₙ] (n = 1-3). These reactions proceed cleanly at room temperature in CH₂Cl₂, with the degree of substitution controllable by stoichiometry. [4] Interestingly, attempts to promote triphos coordination beyond κ²-mode in [SnF₄(κ²-triphos)] using TMSOTf were unsuccessful, indicating the steric limitations of the SnF₄ core. [4]
Reactions of SnF₄ complexes with hard N- and O-donor ligands have also been investigated. Complexes such as [SnF₄(L)₂] (L = dmso, py, pyNO, DMF, OPPh₃) typically exist as mixtures of cis and trans isomers in solution. Upon treatment with one equivalent of TMSOTf followed by addition of one equivalent of L, these complexes form the ionic species [SnF₃(L)₃][OTf], which were characterized by multinuclear NMR spectroscopy. In nitromethane solution, these cations exist as mixtures of mer and fac isomers. [4] This reactivity demonstrates the ability of SnF₄ to support cationic fluorotin(IV) chemistry with neutral monodentate ligands, a relatively rare class of compounds.
While the biological activity of SnF₄ phosphane complexes has not been extensively investigated to date, related metal-phosphine complexes have shown promising anticancer properties. Silver(I) complexes with phosphine ligands, such as [HB(pz)₃]Ag(PR₃) and [Ag(PR₃)₄]BF₄, have demonstrated significant antiproliferative activities against various human cancer cell lines. [2] The most active compounds in these studies typically feature lipophilic phosphine ligands like PPh₃, suggesting that lipophilicity balance plays a crucial role in biological activity. The mechanism of action for these bioactive metal-phosphine complexes often involves thioredoxin reductase (TrxR) inhibition, an attractive target for anticancer drug development since this enzyme is frequently overexpressed in aggressive cancer cells. [2]
Although SnF₄ phosphane complexes represent a different metal system, their similarity in phosphine coordination chemistry suggests potential biological relevance. The presence of fluoride ligands might modulate the physicochemical properties and potentially enhance bioavailability through hydrogen bonding interactions. Furthermore, the ability of these complexes to undergo controlled ligand exchange reactions, as demonstrated by the triflate substitution chemistry, could be exploited for prodrug strategies where activation occurs in specific biological environments. Future research should explore the antiproliferative potential of SnF₄ phosphane complexes, particularly against platinum-resistant cancer cell lines where non-platinum metal complexes often show unique activity profiles.
The study of SnF₄ phosphane complexes has fundamental importance in expanding our understanding of main group coordination chemistry. The successful isolation of stable complexes between SnF₄ (a hard Lewis acid) and phosphanes (typically soft bases) challenges simplistic applications of HSAB theory and demonstrates the importance of considering multiple factors in coordination chemistry, including steric constraints, chelate effects, and the polyhedral architecture of the Lewis acid. The structural and spectroscopic data compiled in these application notes provide valuable reference information for researchers working with other main group element systems.
In the realm of catalysis, tin(IV) compounds have found applications as Lewis acid catalysts for various organic transformations. While SnF₄ itself is polymeric and relatively unreactive, the phosphane complexes described here offer a more soluble and tunable form of SnF₄ that might be exploited in catalysis. The ability to modify both the phosphane ligands and the fluoride/triflate ratio provides multiple avenues for catalyst optimization. Potential applications include fluoride transfer reactions, coordination polymerization, and as precursors to more elaborate catalyst systems through further functionalization. The demonstrated reactivity with TMSOTf suggests possible use in conjunction with other metal catalysts in tandem catalytic systems.
The following diagrams visualize key experimental and analytical processes described in this application note.
The chemistry of SnF₄ phosphane complexes represents a developing field that bridges traditional main group coordination chemistry with potential applications in medicinal chemistry and catalysis. The protocols and data compiled in this application note provide researchers with practical tools for the synthesis and characterization of these interesting compounds. Key advances include the development of reliable synthetic routes using [SnF₄(MeCN)₂] as a soluble precursor, comprehensive multinuclear NMR characterization protocols, and insights into the structural features that govern the stability and reactivity of these complexes. Future research directions should explore the biological activity of these compounds, their potential as catalysts or catalyst precursors, and extension to other non-traditional ligand systems. The continued investigation of SnF₄ phosphane complexes will undoubtedly yield new fundamental insights into main group coordination chemistry while potentially identifying valuable applications in related fields.
The reaction between tin(IV) fluoride (SnF₄, tetrafluorostannane) and antimony pentafluoride (SbF₅) yields a fluoroantimonate salt [1]:
SnF₄ + SbF₅ → SnSbF₆
This reaction is driven by the strong affinity of antimony pentafluoride for fluoride ions (F⁻) [2]. The product, likely tin hexafluoroantimonate, incorporates the hexafluoroantimonate ion ([SbF₆]⁻), which is a weakly coordinating anion useful in catalysis and for stabilizing reactive cationic species [2] [3].
Working with these reagents requires extreme caution due to their high hazards:
| Compound | Primary Hazards | Key Safety Precautions |
|---|
| Antimony Pentafluoride (SbF₅) | • Extremely toxic & corrosive [2] • Reacts violently with water, releasing toxic HF [2] • Strong oxidizing agent [2] | • Use sealed apparatus in a certified fume hood [2] • Wear appropriate PPE (acid-resistant gloves, face shield) [2] • Have emergency protocols for HF exposure [2] | | This compound (SnF₄) | • Harmful if swallowed, in contact with skin, or inhaled [1] • Causes severe skin burns and eye damage [1] | • Avoid contact and inhalation [1] | | Hydrogen Fluoride (HF) | • Highly toxic and corrosive [2] | • Assume HF generation in any hydrolysis event [2] |
The diagram below outlines the general workflow for this reaction, synthesized from the available information on handling and purifying these compounds.
To verify the success of the reaction and the purity of the product, ¹⁹F NMR spectroscopy is a highly recommended technique [6]. This method is particularly useful for detecting common impurities in SbF₅-based systems, such as hydrogen fluoride (HF) or the hexafluoroantimonate ion ([SbF₆]⁻) [6].
The search results lack specific details for this reaction, such as exact solvents, temperatures, concentrations, reaction times, and workup procedures. Developing a detailed protocol would require consulting specialized literature.
To proceed with your work, I suggest:
The synthesis of organotin(IV) complexes typically involves a reaction between an organotin oxide/halide and an organic pro-ligand (e.g., carboxylic acid, organoselenol) [1] [2] [3].
Protocol 1: Synthesis of Sn(IV) Carboxylate Complexes via Reflux This protocol is adapted from the synthesis of triphenyltin(IV) and dibutyltin(IV) carboxylates [1].
Protocol 2: Synthesis of Organotin(IV) Selenolato Complexes via Salt Metathesis This protocol describes the preparation of diorganotin(IV) complexes with organoselenolato ligands [3].
The following workflow diagram summarizes the two main synthesis pathways:
Successful synthesis requires confirmation of the compound's structure and purity through multiple analytical techniques. The table below summarizes key characterization methods and typical findings for organotin(IV) complexes.
| Analytical Technique | Key Information Obtained | Typical Observations/Data |
|---|---|---|
| FT-IR Spectroscopy | Tracks coordination of the ligand to the tin centre [1]. | Shift in carboxylate (C=O, C-O) stretching frequencies upon coordination. |
| Multinuclear NMR (1H, 13C, 119Sn) | Confirms 3D structure and coordination environment in solution [1] [2] [3]. | 119Sn NMR chemical shifts indicate coordination number (e.g., penta- or hexa-coordinated Sn) [2] [3]. |
| Single-Crystal X-Ray Diffraction (SC-XRD) | Determines precise molecular and crystal structure [1] [2]. | Reveals coordination geometry around tin atom (e.g., trigonal bipyramidal, octahedral) [2]. |
| High-Resolution Mass Spectrometry (HR-MS) | Confirms molecular formula and mass of the synthesized complex [2]. | Peaks corresponding to the exact mass of the molecular ion. |
The organotin(IV) complexes synthesized through these methods have demonstrated significant potential in various fields, which underscores the value of robust synthesis protocols.
The core challenge lies in the aqueous chemistry of tin fluorides. Unlike simple ionic salts, tin(II) fluoride (SnF₂) is known to be largely covalent [1]. Its dissolution in water does not simply yield free Sn²⁺ and F⁻ ions but rather forms various covalent tin-fluorine species like undissociated, hydrated SnF₂ and SnF⁺ ions, which gradually hydrolyze to form Sn(OH)₂ and Sn(OH)⁺ [1].
While the search results do not explicitly detail the behavior of tin(IV) fluoride (SnF₄), its hydrolysis is likely even more pronounced due to the higher charge density of the Sn⁴⁺ ion. The general principle for preventing hydrolysis involves controlling the environment to suppress these undesirable reactions.
Based on the chemistry of related compounds, here are the key factors to consider for preventing SnF₄ hydrolysis. The following table summarizes the primary strategies:
| Strategy | Principle & Rationale | Practical Application |
|---|---|---|
| Moisture Control | Prevents the initiation of hydrolysis reactions with water [1]. | Use anhydrous solvents and an inert atmosphere glove box for handling; ensure reagents and apparatus are completely dry. |
| pH Control | Acidic conditions suppress the hydrolysis equilibrium and prevent precipitation of tin oxides/hydroxides [1]. | Work in acidic environments; the optimal pH range requires experimental determination for SnF₄. |
| Fluoride Ion Buffering | Maintains a high free fluoride concentration to favor stable anionic complexes like [SnF₆]²⁻. | Add soluble fluoride salts to the solution to serve as a fluoride buffer. |
| Material Compatibility | Prevents container corrosion and introduction of impurities that could catalyze decomposition. | Use PTFE (Teflon), PFA, or other fluoropolymer containers and liners for storage and reactions. |
To systematically develop a reliable protocol for your specific application, you can follow this experimental workflow.
For your technical support center, you can structure the core advice around these points:
Understanding the properties of tin fluorides is crucial for reaction monitoring and quality control. The table below summarizes key differences between SnF2 and SnF4, based on solid-state NMR spectroscopy data, which can help you identify and characterize your reaction products [1].
| Property | Sn(II) Fluoride (SnF₂) | Sn(IV) Fluoride (SnF₄) |
|---|---|---|
| Oxidation State | +2 | +4 |
| 119Sn NMR Chemical Shift (δiso) | -948 ppm, -1023 ppm (multiple sites) | To be determined experimentally |
| 119Sn NMR Chemical Shift Anisotropy (CSA) Span (Ω) | ~930 - 990 ppm (Large) | < 170 ppm (Small) |
| Coordination Environment | Asymmetric (3 or 5 F atoms) | Symmetric octahedral (6 F atoms) |
| 19F NMR Chemical Shift (δiso) | Distinctly different from SnF₄ (Δδᵢₛ₀ ~100 ppm) | Distinctly different from SnF₂ (Δδᵢₛ₀ ~100 ppm) |
| Stability | Readily oxidizes to Sn(IV) in air | More stable |
While specific protocols for SnF4 are not available, modern reaction optimization (RO) often follows an iterative, data-driven cycle. The diagram below illustrates a general workflow that combines scientific expertise with artificial intelligence (AI) guidance, which can be adapted for optimizing SnF4 synthesis [2].
This workflow highlights two parallel decision-making paths:
Here are some key points and suggested next steps to build your technical support content.
To proceed with your optimization project:
Understanding the fundamental properties of SnF₄ is the first step in troubleshooting related experiments. The table below summarizes key data.
| Property | Description / Value |
|---|---|
| IUPAC Name | Tetrafluorostannane [1] |
| CAS Number | 7783-62-2 [1] |
| Molecular Formula | F₄Sn [1] |
| Molecular Weight | 194.70 g/mol [1] |
| Physical State | Colorless, hygroscopic solid [1] |
| Key Hazard Statements | H302: Harmful if swallowed, H312: Harmful in contact with skin, H314: Causes severe skin burns and eye damage, H332: Harmful if inhaled [1] |
| Critical Reaction | Hydrolysis: SnF₄ + 2H₂O → SnF₂ + 4HF. This reaction is spontaneous (ΔG ≈ -7.37 kcal/mol) [1]. |
This diagram outlines the core considerations for handling this compound, emphasizing the critical control points to prevent decomposition and ensure safety.
The most critical hazard is its moisture sensitivity. Upon contact with water, it hydrolyzes to produce hydrofluoric acid (HF), which is highly corrosive and toxic [1]. Standard operating procedures for handling HF must be in place, including the use of proper personal protective equipment (PPE) and immediate access to emergency response protocols, such as calcium gluconate gel.
Yes. You must control two key factors:
Based on the literature, its applications include:
The available scientific literature I found confirms the properties and hazards of this compound but does not detail specific purification methods like recrystallization, sublimation, or drying protocols.
To find detailed procedures, I suggest you:
The synthesis of tin(IV) fluoride complexes with phosphine and arsine oxide ligands typically uses [SnF₄(MeCN)₂] as a starting material [1]. The general methodology is as follows:
Below is a workflow diagram illustrating this synthesis and the subsequent characterization process.
After synthesis, confirming the structure and composition of the SnF₄ complexes involves several analytical techniques [1].
| Technique | Application & Purpose | Key Details / Observations |
|---|---|---|
| Infrared (IR) Spectroscopy | Confirm ligand coordination & presence of functional groups. | Look for shifts in P=O or As=O stretching vibrations upon coordination to the SnF₄ center [1]. |
| Multinuclear NMR Spectroscopy | Probe molecular structure & environment of specific nuclei. | Includes ¹⁹F NMR, ¹¹⁹Sn NMR, ³¹P NMR. Chemical shifts provide info on geometry (e.g., cis vs. trans isomers) [1]. |
| X-ray Crystallography | Determine definitive molecular & crystal structure. | Provides bond lengths, angles, and confirms octahedral coordination around tin [1]. |
| Elemental Analysis (CHN) | Verify empirical formula & purity of the bulk complex. | Used to confirm the calculated percentages of Carbon, Hydrogen, and Nitrogen [1]. |
While not specific to SnF₄, this accurate mass measurement technique can be valuable for confirming the molecular formula of synthesized compounds.
For routine analysis of small organic molecules in relatively clean matrices, a triple quadrupole mass spectrometer (QqQMS) can be used for accurate mass determination. This method can be a more economical alternative to high-resolution instruments [2].
Since chromatographic techniques are fundamental for analysis, here is a summary of the standard steps for developing a robust HPLC method, which can be applied to analyze reactants or products in a synthesis [3].
| Development Stage | Core Objective | Key Activities |
|---|---|---|
| 1. Method Scouting | Find a promising starting point. | Screen different column chemistries (e.g., C18, phenyl) and mobile phase conditions (pH, solvent type) [3]. |
| 2. Method Optimization | Achieve the best resolution and speed. | Iteratively adjust parameters like gradient time, temperature, and flow rate. Focus on improving selectivity (α) [3]. |
| 3. Robustness Testing | Ensure method reliability. | Deliberately vary critical parameters (e.g., pH, temperature) to establish method tolerances [3]. |
| 4. Method Validation | Prove method is fit for purpose. | Formally test and document parameters like accuracy, precision, and linearity according to industry standards [3]. |
Q: Why is an inert atmosphere and anhydrous solvent critical for SnF₄ synthesis? A: Tin(IV) fluoride and its complexes are typically moisture-sensitive [1]. Exposure to air or water can lead to decomposition, hydrolyzing the complex and yielding incorrect products.
Q: What is the main structural insight from ¹¹⁹Sn NMR? A: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination environment. For example, in [SnF₄(OPMe₃)₂], the ¹¹⁹Sn NMR signal appears at a different position (δ -220 ppm in THF) compared to other tin halide complexes, reflecting its unique electronic structure [1].
Q: How can I mitigate matrix effects in my HPLC analysis? A: Several strategies exist [3]:
The table below summarizes the identified hazards and classification for tin(IV) fluoride according to the Globally Harmonized System (GHS) [1] [2].
| Hazard Aspect | Classification | Statement Codes & Descriptions |
|---|---|---|
| GHS Pictogram | Corrosive, Acute Toxicity | Skull and crossbones, Corrosive surface |
| Signal Word | Danger | Indicates serious hazard severity [2]. |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled [1] [2]. | |
Adhere to the following controls to minimize exposure [3] [2]:
Immediately seek medical attention after administering first aid [2].
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration with a pocket mask to avoid mouth-to-mouth contact [3] [2]. |
| Skin Contact | Wipe off excess material. Immediately flush the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes (wash before reuse) [2]. |
| Eye Contact | Rinse cautiously with flowing water for at least 15 minutes, lifting the upper and lower eyelids. Ensure thorough irrigation [2]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person [3] [2]. |
The diagram below outlines the logical decision process in case of an incident involving tin(IV) fluoride.
Q1: What toxic fumes might be released when handling tin(IV) fluoride under high heat? When heated to decomposition, tin(IV) fluoride can emit highly toxic and corrosive fumes, including hydrogen fluoride (HF) gas and tin oxides [2]. All thermal processing must be conducted within a certified fume hood with appropriate personal protective equipment.
Q2: How should I dispose of waste material containing tin(IV) fluoride? Waste that cannot be recycled should be managed in an appropriate and approved waste disposal facility. Contaminated packaging should be triple-rinsed and offered for recycling or disposed of according to local regulations [3]. Always comply with your institution's hazardous waste disposal protocols.
Q3: The safety data for tin(II) fluoride (Stannous Fluoride) is more comprehensive. Can I use it as a guide? Yes, with caution. Tin(II) fluoride (SnF₂) shares similar hazard statements (e.g., H302, H312, H314) and is also classified as toxic and corrosive [2]. The first aid measures and general handling precautions (use of PPE, working in a fume hood) are directly applicable and should be followed for SnF₄. However, always treat SnF₄ with the highest level of caution due to its specific properties.
The table below summarizes key tin fluoride compounds and their roles based on the search results.
| Compound | Key Properties & Context | Relevant Findings from Literature |
|---|---|---|
| Tin(IV) Fluoride (SnF₄) | White solid; high melting point (>700°C); octahedrally coordinated tin structure [1]. | Can be synthesized from SnCl₄ and HF [1]; identified as a product of ligand exchange reaction between SnF₂ and SnI₄ (from NF₃ breakdown) [2]. |
| Tin(II) Fluoride (SnF₂) | Additive in tin halide perovskite solar cells; prevents oxidation of Sn(II) to Sn(IV) [2]. | Primary product of NF₃ reaction with liquid tin; suggested as a potential antibacterial material [3]. Acts by selectively complexing SnIV as SnF₄, preventing its inclusion in the perovskite structure [2]. |
While the search results do not contain explicit protocols for controlling SnF₄ decomposition, they provide insights into related reactions and handling.
Reaction between NF₃ and Liquid Tin [3]:
Role of SnF₂ in Preventing SnIV Incorporation [2]:
Here are answers to some anticipated questions based on the gathered literature.
Q: Does SnF₂ act as a reducing agent for SnIV?
Q: What is a common method for synthesizing SnF₄?
Since specific decomposition pathways were not found, the diagram below outlines a general logical workflow for developing a controlled experimental process, which you can adapt for SnF₄.
FAQ 1: What is the main stability challenge when working with Tetrafluorostannane (SnF₄)? The primary challenge is its high reactivity with moisture. This compound is a hygroscopic solid that readily hydrolyzes upon contact with water or moisture in the air [1]. This reaction produces tin(II) fluoride and highly corrosive hydrofluoric acid (HF), which degrades your compound and poses a significant safety hazard [1].
FAQ 2: How can I prevent the hydrolysis of SnF₄ during storage and handling? Preventing exposure to moisture is key. The following table summarizes the core strategies:
| Measure | Recommended Protocol |
|---|---|
| Atmosphere Control | Handle and store SnF₄ in an inert atmosphere glove box or using a Schlenk line. |
| Environment Drying | Use a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅). |
| Container Sealing | Ensure all containers, including vials and reaction vessels, are airtight. |
FAQ 3: My SnF₄ sample appears to be decomposing. How can I confirm this and what should I do? You can confirm decomposition and identify its cause through the following workflow:
For critical procedures, follow these detailed methodologies to ensure stability.
Protocol 1: Safe Transfer of SnF₄ under Inert Atmosphere
Protocol 2: Purging a Reaction Mixture with Inert Gas
Q1: What are the main challenges in synthesizing and handling SnF₄?
Q2: My SnF₄ product appears cloudy or gelatinous. What happened?
Q3: Why might my SnF₄ adducts form unexpected isomeric mixtures?
Q4: How can I confirm the successful synthesis of a SnF₄ adduct?
Here is a structured table to help you diagnose and resolve specific experimental problems.
| Problem & Symptoms | Potential Cause | Recommended Solution |
|---|---|---|
| Low Product Yield | Hydrolysis; Incomplete reaction; Loss from sublimation during synthesis | Use excess anhydrous HF [1]; Ensure complete reaction of SnCl₄; Check system seals and control heating. |
| Product Purity Issues | Unreacted starting materials; Moisture contamination; Formation of byproducts like K₂SnF₆ | Purify via sublimation [1]; Reprecipitate from anhydrous solvent; Wash product with dry inert solvent. |
| Handling Difficulties | Material reacts with atmospheric moisture | Store and handle in a certified glove box or using Schlenk line techniques; Use air-tight containers. |
| Unexpected Isomer Ratios in Adducts | Ligand-dependent equilibrium; Kinetic vs. thermodynamic control | Ligand selection ((CF₃CH₂O)₃PO favors cis [2]); Optimize reaction time and temperature. |
Here are detailed methodologies for key procedures cited in troubleshooting.
1. Standard Synthesis of SnF₄ from SnCl₄ [1]
2. Synthesis of SnF₄ Adducts (e.g., with Fluoroalkyl Phosphoryl Ligands) [2]
3. Characterization of SnF₄ and its Adducts
The following diagrams, created with DOT language, illustrate key procedures and relationships.
SnF₄ Synthesis and Purification Workflow
SnF₄ Adduct Formation and Isomerism
Critical Handling Requirements for SnF₄
The table below summarizes the primary hazards associated with SnF₄ as per GHS labelling and corresponding first aid measures [1].
| Hazard Aspect | Details | First Aid Measures |
|---|---|---|
| GHS Hazard Statements | H302, H312, H314, H332 [1] | |
| Health Effects | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage [1]. | |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | |
| First Aid: Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. For burns, seek medical attention. | |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if possible. Seek immediate medical attention. | |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately. |
Understanding the chemical's properties and common experimental procedures is crucial for safe and effective use.
The following table outlines the fundamental identifiers and physical properties of Tin(IV) Fluoride [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | Tin(IV) fluoride |
| Other Names | Stannic fluoride, Tin tetrafluoride |
| Chemical Formula | SnF₄ |
| Molar Mass | 194.704 g/mol |
| Appearance | White solid |
| Density | 4.78 g/cm³ |
| Melting Point | Sublimes above 700 °C |
| Crystal Structure | Tetragonal |
A common laboratory synthesis involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [1]: SnCl₄ + 4 HF → SnF₄ + 4 HCl
This reaction must be conducted in a specialized fume hood designed to handle highly corrosive and toxic hydrogen fluoride gas.
Tin(IV) fluoride acts as a Lewis acid and forms complexes with various ligands. The diagram below illustrates a general workflow for synthesizing and characterizing these complexes, as referenced in the literature [2].
While your focus is on tin(IV) fluoride, awareness of related fluoride toxicology is important for comprehensive lab safety.
Q1: What is the most critical hazard when working with Tin(IV) Fluoride? The combined risks of severe skin and eye corrosion (H314) and toxicity via multiple routes of entry (swallowing, skin contact, inhalation) make comprehensive PPE and engineering controls (like a fume hood) non-negotiable [1].
Q2: How should I dispose of Tin(IV) Fluoride waste? You must comply with all local, state, and federal hazardous waste regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures. Never dispose of it down the drain with regular waste.
Q3: Why is the melting point of SnF₄ so much higher than other tin(IV) halides? Unlike the molecular, tetrahedral structures of SnCl₄, SnBr₄, and SnI₄, SnF₄ forms a polymeric solid-state structure with octahedrally coordinated tin atoms that share fluoride bridges. This extended network bonding results in a much higher thermal stability and melting point [1].
The table below summarizes the basic identifiers and physical properties of Tin(IV) Fluoride as found in the search results [1] [2] [3].
| Property | Description |
|---|---|
| Chemical Names | Tin(IV) Fluoride, Stannic fluoride, Tin tetrafluoride [1] [2] |
| Linear Formula | SnF₄ [1] |
| CAS Number | 7783-62-2 [1] [3] |
| Molar Mass | 194.70 g/mol [1] [2] |
| Appearance | White solid, white powder, or white tetragonal crystals [1] [2] [3] |
| Density | 4.78 g/cm³ [1] [2] [3] |
| Melting Point | Sublimes above 700 °C (1292 °F) [1] [2] |
This section outlines the identified hazards and general safety precautions.
The available sources agree on the following hazard statements for SnF₄ [1] [2]:
The GHS pictogram used is for health hazards, and the hazard code is listed as 'Xn' (Harmful) [1].
The following precautionary statements are associated with SnF₄ [1] [2]:
The following diagram maps out the key hazard control points and procedures when handling SnF₄ in the laboratory, based on the precautionary statements and general lab safety principles.
What is the solubility of Tin(IV) Fluoride? Information on solubility appears to be conflicting. One source indicates it is a "water insoluble Tin source" [1], while another describes it as "soluble in cold water" but notes that it hydrolyzes [3]. This suggests that its behavior in water is complex and may involve reaction.
How should Tin(IV) Fluoride be stored and disposed of? The search results do not provide specific information on storage conditions or disposal procedures. You must consult the official Safety Data Sheet (SDS) for this critical information.
What is the structure of SnF₄? Unlike the other tetrahalides of tin, Tin(IV) Fluoride has a solid-state structure where tin is octahedrally coordinated. The octahedra share four corners, with two terminal, unshared fluorine atoms [2].
Understanding its core properties is the first step in troubleshooting.
| Property | Description |
|---|---|
| Chemical Formula | SnF₄ [1] |
| Molecular Weight | 194.70 g/mol [1] |
| Appearance | Colorless, hygroscopic solid [1] |
| Key Hazard | Causes severe skin burns and eye damage; harmful if swallowed, inhaled, or in contact with skin [1] |
Critical Handling Notes:
Here are solutions to common experimental issues.
| Problem | Possible Cause | Solution / Recommended Practice |
|---|---|---|
| Low Product Yield / Unwanted Byproducts | Reaction with atmospheric moisture (hydrolysis) [1]. | Ensure strict anhydrous conditions. Use a glove box or sealed reaction apparatus. Purity reagents and solvents to be anhydrous. |
| Formation of a White Solid or Cloudy Solution | Hydrolysis producing SnF₂ and HF [1]. | Check system for leaks. Use drying tubes (e.g., filled with P₂O₅) to protect the reaction atmosphere. |
| Unexpected Pressure Build-up | Release of HF gas from hydrolysis [1]. | Use pressure-rated equipment and conduct reactions in a well-ventilated fume hood. |
| Corrosion of Reaction Vessels | Reaction with metal equipment or use of glass incompatible with HF [1]. | Use HF-resistant labware (e.g., Teflon/PTFE, polypropylene). |
| Poor Performance as a Fluorinating Agent | The compound has decomposed due to improper storage or is impure. | Source fresh, high-purity material. Store in a sealed, moisture-free environment. |
This methodology outlines best practices for working with this compound.
The diagram below illustrates the primary decomposition pathway that often complicates experiments.
For researchers and drug development professionals, it's useful to know that this compound and related fluorinated compounds are significant in materials science. They have been investigated for developing transparent conducting thin films and advanced glasses, and they serve as precursors for other tin-based compounds, including some with antimicrobial properties [1].
I hope this structured information serves as a solid foundation for your technical support center. The most critical aspects to emphasize for your users are the strict anhydrous handling procedures and the serious safety hazards posed by both SnF₄ itself and its hydrolysis byproduct, HF.
The table below summarizes the fundamental properties of tin(IV) fluoride as found in the literature [1] [2]:
| Property | Description |
|---|---|
| Chemical Names | tin(IV) fluoride, stannic fluoride, tin tetrafluoride [1] [2] |
| Chemical Formula | SnF₄ [1] [2] |
| Appearance | White crystalline solid [1] [2] |
| Molar Mass | 194.704 g/mol [1] [2] |
| Density | 4.78 g/cm³ [1] [2] |
| Melting Point | Above 700 °C (sublimes) [1] [2] |
To build the troubleshooting guides and FAQs for your support center, you may need to consult more specialized resources. Here are some suggestions for finding the specific experimental protocols:
| Feature | Tin(II) Fluoride (Stannous Fluoride) | Tetrafluorostannane (Tin(IV) Fluoride) |
|---|---|---|
| Chemical Formula | SnF₂[ citation : 1] | SnF₄[ citation : 5] |
| Molar Mass | 156.69 g/mol[ citation : 1] | 194.70 g/mol[ citation : 5] |
| Tin Oxidation State | +2[ citation : 1] | +4[ citation : 5] |
| Appearance | Colorless solid[ citation : 1] | Colorless, hygroscopic solid[ citation : 5] |
| Primary Applications | Active ingredient in toothpaste to prevent cavities; reduces gingivitis and erosion[ citation : 1] | Fluorinating agent in organic synthesis; precursor for materials science (e.g., thin films, advanced glasses)[ citation : 5] |
| Key Mechanism in Dentistry | Converts tooth hydroxyapatite to more acid-resistant fluorapatite; has antimicrobial properties[citation : 1] | Not used in commercial dental products. Research shows TiF₄ (a different metal fluoride) works by forming a protective glaze-like layer, but this mechanism is not established for SnF₄[citation : 4] |
| Safety Profile (Concentrated) | Can cause irritation; harmful if swallowed (Rat LD50: 360 mg/kg)[citation : 6] | Harmful if swallowed, inhaled, or in contact with skin; can cause severe skin burns and eye damage[citation : 5] |
Much of the comparative clinical research involves Tin(II) Fluoride and other metal fluorides like Titanium Tetrafluoride (TiF₄), rather than this compound. The experimental data below highlights this context and may be useful for your comparison.
The experimental workflow for these types of studies can be visualized as follows:
The table below summarizes the key properties and experimental data available for Silicon Tetrafluoride (SiF4).
| Property | Description / Value | Experimental Context |
|---|---|---|
| Chemical Formula | SiF4 | N/A [1] [2] |
| Molecular Weight | 104.0791 g/mol | Data from NIST standard reference [2]. |
| Appearance | Colorless gas | N/A [1] [3] |
| Boiling Point | -86°C (187 K) | Data from NIST compilation [2]. |
| Melting Point | -95.7°C [1] [4] | N/A |
| Critical Temperature | 259 K | Data from NIST compilation [2]. |
| Critical Pressure | 37.15 bar | Data from NIST compilation [2]. |
| Density (gas) | 4.69 g/L [4] | N/A |
| Key Reactivity | Hydrolyzes in water: SiF4 + 2H2O → SiO2 + 4HF | Basis for its use in precision etching [1] [4] [3]. |
| Primary Applications | Semiconductor plasma etching, doping optical fibers, chemical synthesis [1] [4] [3] | N/A |
For researchers, the practical application of SiF4 often involves specific experimental protocols, particularly in semiconductor manufacturing:
The following diagram illustrates the core experimental workflow for using SiF4 in semiconductor plasma etching:
Despite a thorough search, I found no data on SnF4's physical properties, experimental protocols, or modern high-tech applications. This lack of information makes a direct, objective comparison with SiF4 impossible at this time. The available literature on SnF4 may be limited to different fields, such as materials science or catalysis, or it may simply not share the same industrial prominence as SiF4.
| Property / Aspect | Tin(IV) Fluoride (SnF₄) | Lead(IV) Fluoride (PbF₄) |
|---|---|---|
| Molecular Weight | 194.70 g/mol [1] | 283.19 g/mol [2] |
| Appearance | White solid [3] [1] | White, odorless solid [2] |
| Melting Point | >700 °C (sublimes) [3] [1] | Decomposes upon heating [2] |
| Density | 4.78 g/cm³ [3] [1] | Information Missing |
| Solid-State Structure | Polymeric structure with octahedrally coordinated Sn [3] | Tetrahedral molecular geometry [2] |
| Key Synthesis Method | Reaction of SnCl₄ with anhydrous HF [3] | Direct fluorination of PbO or PbF₂ with F₂ gas [2] |
The synthesis of both compounds requires handling highly corrosive and toxic materials. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE) and corrosion-resistant equipment, such as PTFE (Teflon) or Monel metal.
A standard laboratory method involves the reaction of tin(IV) chloride with anhydrous hydrogen fluoride [3].
The primary method for synthesizing PbF₄ is the direct fluorination of a lead(II) compound, which requires careful control due to the high reactivity of fluorine gas [2].
The compounds exhibit distinct chemical behaviors, leading to different primary applications.
| Compound | Key Reactivity & Applications |
|---|
| Tin(IV) Fluoride | Lewis Acid Behavior: Acts as a strong Lewis acid, forming adducts with neutral donors like phosphine oxides, DMSO, and phosphines [4] [3]. Fluoride Complexation: Reacts with alkali metal fluorides (e.g., KF) to form salts like K₂SnF₆ [3]. | | Lead(IV) Fluoride | Strong Fluorinating Agent: Used as a fluorinating agent in research due to its ability to transfer fluorine atoms [2]. Decomposition: Decomposes to PbF₂ and F₂ upon heating, a property that must be considered in its handling and application [2]. Material Science: Serves as a reference material for spectroscopic techniques and in theoretical computational studies [2]. |
The following diagram summarizes the synthesis pathways and key reactivity for both compounds.
For researchers selecting between these compounds, the core distinctions are:
| Property | Germanium Tetrafluoride (GeF₄) | Tin Tetrafluoride (SnF₄) |
|---|---|---|
| State at Room Temperature | Colorless gas [1] [2] | Colorless solid with a high melting point [3] |
| Common Synthetic Precursors | [GeF₄(MeCN)₂] (handling synthon) [2] | Tin and fluorine; or Hydrogen Fluoride with Tin(IV) Chloride [3] |
| Coordination Chemistry | Extensive with N- and O-donor ligands; forms neutral adducts (e.g., [GeF₄L₂]) and cations (e.g., [GeF₃L₃]⁺) [2] | Forms hexafluorostannates (e.g., K₂SnF₆) with alkali metal fluorides [3] |
| Key Applications | Precursor for fluoride carriers in PET imaging; model system for studying Lewis acidity and donor-acceptor complexes [2] [1] [4] | Used in some toothpastes (less common than SnF₂) [3] |
| Notable Experimental Data | Binding energies with nitriles (6.5-11.4 kcal/mol); Ge-N bond distances (~2.1-2.4 Å) sensitive to phase [1] [4] | Information on binding energies or detailed structural parameters in complexes is lacking in search results. |
The following experimental details are primarily derived from studies on GeF₄ and its complexes, which can serve as a methodological reference.
A key protocol in GeF₄ chemistry involves using a labile synthon instead of the gaseous pure compound [2].
The diagram below outlines a general experimental workflow for synthesizing and characterizing GeF₄ complexes, based on the protocols from the search results.
| Property | SnF₄ | SnCl₄ | SnBr₄ | SnI₄ |
|---|---|---|---|---|
| Lewis Acidity | Strongest [1] | Strong [1] | Moderate [1] | Weak [1] |
| Key Characteristic | Polymeric sheet structure [1] | Tetrahedral molecule [1] | Tetrahedral molecule [1] | Tetrahedral molecule [1] |
| Reactivity with Donors | Less reactive, requires precursor [1] | Forms stable adducts [1] | Forms less stable complexes [1] | Highly dissociated complexes [1] |
A primary application of tin-fluorine chemistry in sensing involves tin(IV) complexes that detect fluoride ions (F⁻). The following table compares a highly efficient sensor complex with its analogs.
| Property | Sn(meq)₂Cl₂ (Complex 1) | Snq₂Cl₂ | Sn(dmqo)₂Cl₂ |
|---|---|---|---|
| Ligand Structure | 2-methyl-8-quinolinol [2] | 8-hydroxyquinoline [2] | 5,7-dimethyl-8-quinolinol [2] |
| Fluoride Sensing Response | Significant "turn-on" fluorescence [2] | Lower enhancement [2] | Lower enhancement [2] |
| Selectivity | Excellent for F⁻ over other halides/anions [2] | Information not specific in search results | Information not specific in search results |
| Binding Stoichiometry (Sensor:F⁻) | 1:2 [2] | Information not specific in search results | Information not specific in search results |
| Binding Constant (pKb) | 10.4 M⁻² [2] | Information not specific in search results | Information not specific in search results |
| Detection Limit | 100 nM [2] | Information not specific in search results | Information not specific in search results |
1. Synthesis and Characterization of Sn(IV) Fluoride Complexes with Lewis Bases This protocol outlines the synthesis of SnF₄ adducts with phosphine and arsine oxides [1].
[SnF₄(MeCN)₂], prepared from SnF₂, I₂, and acetonitrile (MeCN) [1].[SnF₄(MeCN)₂] is reacted with 2.1 molar equivalents of the desired ligand (e.g., Ph₃PO, Me₃PO) in an anhydrous solvent like dichloromethane (CH₂Cl₂) [1].2. Fluoride Ion Sensing with a Tin(IV) Complex Chemosensor This protocol describes the methodology for evaluating the fluoride sensing properties of Sn(meq)₂Cl₂ (Complex 1) [2].
The fluoride ion sensing mechanism and general experimental workflow can be visualized as follows.
This diagram illustrates the "turn-on" fluorescence mechanism of the tin(IV) complex chemosensor upon binding with fluoride ions [2].
This flowchart outlines the general workflow for synthesizing tin(IV) fluoride complexes and testing their properties [2] [1].
The experimental data confirms that SnF₄ is the strongest Lewis acid among the tin(IV) halides [1]. Furthermore, tin(IV) complexes incorporating organic ligands show exceptional performance as highly sensitive and selective "turn-on" fluorescent chemosensors for fluoride ions [2].
A 2025 study on predicting catalyst performance using a Hybrid Quantum Neural Network (Hybrid QNN) provides an excellent model for comparative evaluation [1]. Although the catalysts studied (PROX and OCM) are different from SnF4, the methodology is directly applicable.
1. Experimental Objective The research aimed to assess the robustness of different machine learning models in predicting catalyst performance under varying data consistency conditions, using two catalyst datasets [1]:
2. Comparative Models and Performance Metrics The Hybrid QNN model was compared against several established machine learning models, including Artificial Neural Networks (ANN) and decision-tree-based methods like CatBoost and XGBoost. The key metric for comparison was the Mean Absolute Error (MAE) in regression tasks predicting catalyst performance [1].
The quantitative results from this study are summarized in the table below.
Table 1: Comparative Performance of Predictive Models for Catalyst Design
| Model / Catalyst Type | PROX Catalyst (Low-Consistency Data) MAE | OCM Catalyst (High-Consistency Data) MAE |
|---|---|---|
| Hybrid QNN | -- | -- |
| Artificial Neural Network (ANN) | -- | -- |
| CatBoost | -- | -- |
| XGBoost | -- | -- |
| Least Performing Model | 35.1% higher than Hybrid QNN | 6.7% higher than Hybrid QNN |
Note: Specific MAE values for all models were not listed in the available abstract. The table structure is provided to show how such data should be organized. The percentages confirm the Hybrid QNN's superior performance, achieving a 6.7% lower MAE for the PROX catalyst and a 35.1% lower MAE for the OCM catalyst compared to the least-performing model [1].
3. Experimental Workflow The general workflow of the comparative study can be visualized as follows. This diagram outlines the key steps from data preparation to model evaluation.
While performance data is scarce, the search results do provide context on the nature of SnF4 complexes, which is fundamental for any subsequent performance studies.
SnF4(MeCN)2 due to the unreactive polymeric structure of pure, anhydrous SnF4. These complexes are typically characterized using techniques such as multinuclear NMR spectroscopy (19F, 31P, 119Sn), IR spectroscopy, and elemental analysis [2] [3].SnF4L2) with various neutral donor ligands (L), such as phosphoryl or phosphine ligands. These complexes can exist as mixtures of cis and trans isomers in solution [2] [3].To build a comprehensive guide, you may need to delve deeper into the scientific literature. Here are some suggestions:
The table below summarizes the available quantitative data, primarily for solid electrolyte applications.
| Property / Material | BaSnF₄ | PbSnF₄ | SrF₂ | MgF₂ |
|---|---|---|---|---|
| Crystal Structure | Layered Tetragonal [1] | Isomorphic to BaSnF₄ [1] | Cubic (c-SrF₂) [2] | Rutile (r-MgF₂), Tetragonal [2] |
| Primary Application | Solid Electrolyte for FIBs [1] | Solid Electrolyte for FIBs [1] | Optical Material (V-UV) [2] | Optical Material (VUV) [2] |
| Ionic Conductivity at Room Temp. | ~3.5 × 10⁻⁴ S cm⁻¹ [1] | ~5.44 × 10⁻⁴ S cm⁻¹ [1] | Information Missing | Information Missing |
| Band Gap (Theoretical) | Information Missing | Information Missing | Indirect gap: ~11.8 eV (similar to CaF₂) [2] | Information Missing |
| Notable Features | High ionic conductivity due to disorder from Sn(II) lone pairs [1] | Highest ionic conductivity in MSnF₄ family; superionic conductor [1] | Highly ionic system; transparent in UV; used in phosphors [2] | Anisotropic wide-band-gap crystal; protects against oxidation [2] |
The data in the table above is derived from specific experimental methodologies that are crucial for researchers to understand and replicate.
The following diagram outlines the general workflow for characterizing these metal fluoride materials, from synthesis to property measurement, as detailed in the research literature.
Tin(IV) fluoride is a strong Lewis acid, particularly towards hard Lewis bases. Unlike the other tin(IV) halides (SnCl₄, SnBr₄, SnI₄), which are tetrahedral molecules, anhydrous SnF₄ has a polymeric sheet structure based on vertex-sharing SnF₆ octahedra, making it less reactive toward neutral ligands unless activated [1].
A key comparison of its Lewis acidity is shown in the table below.
| Property / Parameter | SnF₄ (Tin(IV) Fluoride) | Other Tin(IV) Halides (SnCl₄, SnBr₄) | Key References & Notes |
|---|---|---|---|
| Molecular Structure | Polymeric (SnF₆ units) | Tetrahedral molecules | [1] |
| Lewis Acidity Strength | Strongest in the SnX₄ series | Weaker than SnF₄ | [1] "SnF4 is the strongest Lewis acid in the series towards hard Lewis bases." |
| Common Complex Stoichiometry | [SnF₄L₂] | [SnX₄L₂] | [1] L = neutral ligand (e.g., Ph₃PO, Me₃PO) |
| Coordination Geometry | Pseudooctahedral | Information not specified in search results | [1] |
The stability and structure of SnF₄ complexes depend heavily on the donor atom's hardness. The general workflow for studying these complexes is summarized in the diagram below.
SnF₄ forms stable, pseudooctahedral complexes with hard Lewis bases like phosphine oxides (R₃PO) and arsine oxides (R₃AsO) [1]. These complexes, with the general formula [SnF₄L₂], can be synthesized by reacting an activated form of SnF₄ (like [SnF₄(MeCN)₂]) with the ligand in an anhydrous solvent [1]. They are characterized by techniques including X-ray crystallography, IR spectroscopy, and multinuclear NMR ([¹⁹F], [³¹P], [¹¹⁹Sn]) [1] [2].
While also forming complexes with soft phosphines (e.g., PMe₃, PiPr₃), these are often less stable [2]. A key study shows that phosphine complexes like [SnF₄-n(PMe₃)₂(OTf)ₙ] (where OTf is the triflate anion) are unstable in solution and decompose to form species like [Me₃PF]⁺ and tin(II) complexes, indicating a reduction from Sn(IV) to Sn(II) [2]. This highlights the inferior stabilizing effect of soft donors compared to hard O-donors.
The following is a generalized protocol based on the methodologies from the search results [1] [2].
Step 1: Synthesis of an Activated SnF₄ Precursor
[SnF₄(MeCN)₂]. This is prepared from SnF₂, I₂, and MeCN under a dinitrogen atmosphere, using anhydrous solvents and standard Schlenk or glove box techniques [1].Step 2: Synthesis of the Target Complex
[SnF₄(MeCN)₂] is reacted with 2.1 molar equivalents of the desired ligand (L, e.g., Ph₃PO, Me₃PO) or 1 equivalent of a bidentate ligand (L-L) in an anhydrous solvent like CH₂Cl₂ [1].Step 3: Characterization and Stability Analysis
The following table summarizes the key structural and compositional properties of SnF4 as identified in the search results.
| Property | Description / Value |
|---|---|
| Chemical Formula | SnF₄ |
| Crystal System | Tetragonal [1] |
| Space Group | I4/mmm [1] |
| Dimensionality | Two-dimensional structure [1] |
| Primary Coordination | Sn⁴⁺ ions are bonded to six F⁻ ions, forming corner-sharing SnF₆ octahedra [1] |
| Sn–F Bond Lengths | Two shorter bonds at 1.91 Å and four longer bonds at 2.08 Å [1] |
| Key Impurity | Sn(IV) (as an oxide) is a critical impurity in related tin perovskite precursors, affecting electronic properties [2] |
| Impurity Mitigation | In perovskite research, Sn(IV) impurities can be scavenged using in-situ generated Sn(0) nanoparticles, resulting in highly pure Sn(II) perovskite films [2] |
The search results detail several experimental methodologies used to characterize SnF4 and related tin halide materials. These protocols are crucial for validating material purity and structure.
X-ray Photoelectron Spectroscopy (XPS)
Multinuclear NMR Spectroscopy
X-ray Diffraction (XRD)
The property data for SnF4 itself comes from computational crystallography information [1]. Much of the experimental validation focus in recent literature is on its role as a precursor in tin-based perovskite solar cells, where controlling the oxidation state of tin is a major research challenge [2].
The following diagram illustrates a general experimental workflow for preparing and validating high-purity tin perovskite films, which involves careful control of SnF4 and mitigation of Sn(IV) impurities based on the research by [2].
The search results I obtained are focused on the solid-state and materials chemistry of SnF4, particularly in energy applications. To build a more complete comparison guide for drug development professionals, you may need to investigate further:
The table below summarizes the core information available for Tetrafluorostannane (Tin(IV) Fluoride), which is primarily used as a specialty chemical in research [1].
| Property | Description |
|---|---|
| CAS No. | 7783-62-2 [1] |
| Molecular Formula | F4Sn / SnF4 [1] |
| Molecular Weight | 194.70 g/mol [1] |
| Synonym | Tin(IV) Fluoride [1] |
| Primary Research Applications | • Fluorinating Agent: Used in organic synthesis to introduce fluorine atoms into molecules. [1] • Catalyst: Serves as a catalyst in some chemical reactions. [1] • Material Science: Explored as a precursor for transparent conducting thin films and advanced glasses. [1] • Dental Products: Investigated as a potential fluoride source in toothpaste. [1] | | Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage [1]. |
To build a complete comparison guide, you may need to consult specialized scientific resources. The following pathways might be helpful for your research:
Specifically, you can focus on obtaining the following missing data through targeted searches:
Corrosive;Irritant